7-Methoxychroman-2-one
Description
Properties
IUPAC Name |
7-methoxy-3,4-dihydrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-8-4-2-7-3-5-10(11)13-9(7)6-8/h2,4,6H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGVLAHJJNKSAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(=O)O2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 7-Methoxychroman-2-one (CAS 20921-02-2)
A Versatile Dihydrocoumarin Scaffold for Medicinal Chemistry & Fragrance Applications
Executive Summary
7-Methoxychroman-2-one (CAS 20921-02-2), also known as 7-methoxy-3,4-dihydrocoumarin, represents a critical heterocyclic scaffold in organic synthesis and drug discovery. Unlike its unsaturated counterpart (7-methoxycoumarin), this dihydro-derivative possesses a flexible lactone ring, making it a unique pharmacophore for enzyme inhibition and a precursor for complex benzopyran derivatives. Recently identified as a key olfactory component in cold-pressed lime oils, it bridges the gap between industrial fragrance synthesis and pharmaceutical intermediate utility. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profile.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Table 1: Core Chemical Specifications
| Property | Specification |
| IUPAC Name | 7-Methoxy-3,4-dihydro-2H-1-benzopyran-2-one |
| Common Synonyms | 7-Methoxy-3,4-dihydrocoumarin; 7-Methoxy-2-chromanone |
| CAS Number | 20921-02-2 |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 37–39 °C |
| Boiling Point | ~317 °C (Predicted) |
| Solubility | Soluble in CHCl₃, EtOAc, MeOH; Sparingly soluble in water |
| LogP | 1.58 (Predicted) |
Structural Analysis
The molecule consists of a benzene ring fused to a six-membered lactone ring. The absence of the C3-C4 double bond (present in coumarins) imparts greater conformational flexibility to the lactone moiety, enhancing its susceptibility to nucleophilic attack and hydrolysis—a key feature for its use as a prodrug scaffold or metabolic probe.
Synthetic Routes & Mechanistic Insights
The synthesis of 7-Methoxychroman-2-one is primarily achieved through two high-fidelity pathways: Catalytic Hydrogenation (reductive) and Acid-Catalyzed Cyclization (constructive).
Method A: Catalytic Hydrogenation of 7-Methoxycoumarin
This is the preferred industrial route due to atom economy and the availability of the starting material (umbelliferone methyl ether).
-
Mechanism: Heterogeneous catalysis facilitates the syn-addition of hydrogen across the C3-C4 alkene.
-
Catalyst: 10% Pd/C or Raney Nickel.
-
Solvent: Ethyl Acetate or Ethanol.
-
Conditions: 1–3 atm H₂, Ambient Temperature.
Method B: Pechmann-Type Cyclization
A constructive approach involving the intramolecular esterification of 3-(3-methoxyphenyl)propanoic acid.
-
Mechanism: Acid-catalyzed activation of the carboxylic acid followed by electrophilic attack on the aromatic ring (Friedel-Crafts type).
-
Reagents: Polyphosphoric acid (PPA) or Trifluoroacetic anhydride (TFAA).
Figure 1: Primary synthetic pathways for 7-Methoxychroman-2-one.
Experimental Protocol: Catalytic Hydrogenation
Objective: Synthesis of 7-Methoxy-3,4-dihydrocoumarin from 7-Methoxycoumarin. Scale: 10 mmol input.
Reagents:
-
7-Methoxycoumarin (1.76 g, 10 mmol)
-
Palladium on Carbon (10% Pd/C, 176 mg, 10 wt%)
-
Ethyl Acetate (50 mL, anhydrous)
-
Hydrogen gas (balloon or lecture bottle)
Procedure:
-
Preparation: In a 100 mL round-bottom flask, dissolve 1.76 g of 7-Methoxycoumarin in 50 mL of Ethyl Acetate.
-
Catalyst Addition: Carefully add 176 mg of 10% Pd/C. Caution: Pd/C can be pyrophoric when dry; add under an inert blanket of Nitrogen if possible.
-
Purging: Seal the flask with a septum. Insert a needle connected to a vacuum line to evacuate air, then refill with Hydrogen. Repeat this cycle 3 times to ensure an O₂-free H₂ atmosphere.
-
Reaction: Stir the suspension vigorously at room temperature under a Hydrogen balloon (1 atm) for 6–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3); the starting material spot (fluorescent under UV) should disappear.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with 20 mL Ethyl Acetate.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue will crystallize upon cooling or can be recrystallized from Ethanol/Water to yield white crystals (Yield: ~90-95%).
Validation:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.08 (d, J=8.2 Hz, 1H, H-5), 6.62 (dd, J=8.2, 2.4 Hz, 1H, H-6), 6.58 (d, J=2.4 Hz, 1H, H-8), 3.80 (s, 3H, OMe), 2.90 (t, J=7.0 Hz, 2H, H-4), 2.75 (t, J=7.0 Hz, 2H, H-3).
Reactivity & Functionalization Profile
The 7-methoxychroman-2-one scaffold exhibits dual reactivity: the lactone ring serves as an electrophile, while the aromatic ring is electron-rich due to the methoxy substituent.
Key Transformations
-
Lactone Hydrolysis: Under basic conditions (NaOH/MeOH), the ring opens to form the salt of 3-(2-hydroxy-4-methoxyphenyl)propanoic acid. This reaction is reversible upon acidification.
-
Grignard Addition: Reaction with excess Grignard reagent (R-MgX) leads to gem-disubstituted diols (ring opening) or lactols (controlled addition), useful for constructing complex chiral ethers.
-
Electrophilic Aromatic Substitution: The methoxy group directs incoming electrophiles (e.g., nitration, bromination) primarily to the C-6 and C-8 positions.
Figure 2: Reactivity map of 7-Methoxychroman-2-one.
Applications in Research & Industry
Pharmaceutical Scaffold
The dihydrocoumarin moiety is a "privileged structure" in medicinal chemistry.
-
Enzyme Inhibition: 7-substituted dihydrocoumarins act as inhibitors for serine proteases and steroid sulfatases.
-
Aripiprazole Analogs: The structural similarity to the dihydrocarbostyril core of Aripiprazole (an antipsychotic) makes the oxygen-analog (chroman-2-one) a valuable candidate for structure-activity relationship (SAR) studies targeting dopamine receptors.
Fragrance & Flavor
Recent analysis of cold-pressed lime oils identified 7-methoxychroman-2-one as a contributor to the sweet, balsamic, coumarinic notes of the natural oil.[1] Its saturated ring provides a softer, more persistent olfactory profile compared to the sharper 7-methoxycoumarin.
References
-
Natural Occurrence & Sensory Profile
- Source: Journal of Agricultural and Food Chemistry (ACS).
- Title: Sensory Impact of Novel Dihydrocoumarins in N
-
Link:[Link]
-
Synthetic Methodology (Hydrogenation)
- Source: N
- Title: 3-(4-Hydroxyphenyl)
-
Link:[Link]
-
Chemical Properties & Safety
-
Reactivity (Hydrolysis Kinetics)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. 3-(4-Hydroxyphenyl)-7-methoxychroman-4-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Methoxycoumarin synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Guide: Structural Divergence and Functional Implications of 7-Methoxycoumarin vs. 7-Methoxy-3,4-dihydrocoumarin
Topic: Comparative Technical Analysis: 7-Methoxycoumarin vs. 7-Methoxy-3,4-dihydrocoumarin Content Type: Technical Whitepaper / Research Guide Author Role: Senior Application Scientist
Executive Summary: The "Double Bond" Switch
In the development of benzopyrone-based therapeutics and probes, the distinction between 7-Methoxycoumarin (Herniarin) and its hydrogenated derivative, 7-Methoxy-3,4-dihydrocoumarin , represents a fundamental pivot point in physicochemical behavior and toxicological profile.[1]
While often treated as simple analogs, the saturation of the C3-C4 bond acts as a "molecular switch." It breaks the extended
This guide dissects these differences to aid researchers in scaffold selection for lead optimization and metabolic stability assays.[1]
Structural & Electronic Fundamentals
The core differentiator is the hybridization of the C3 and C4 carbons. This subtle change dictates the molecule's geometry and reactivity profile.
Orbital Hybridization and Geometry
| Feature | 7-Methoxycoumarin | 7-Methoxy-3,4-dihydrocoumarin |
| C3-C4 Bond | Double Bond ( | Single Bond ( |
| Geometry | Planar: The benzene and lactone rings are coplanar, maximizing orbital overlap. | Puckered: The saturated lactone ring adopts a "sofa" or half-chair conformation.[1] |
| Conjugation | Extended: Electrons delocalize from the 7-methoxy oxygen through the benzene ring to the lactone carbonyl. | Interrupted: Conjugation is limited to the benzene ring and the ester oxygen; the carbonyl is electronically isolated from the aryl system. |
| Fluorescence | High: Rigid, conjugated system facilitates radiative decay (typically | Negligible/Altered: Loss of rigidity and conjugation typically quenches fluorescence or shifts it significantly into the UV. |
Reactivity: The Michael Acceptor Nuance[1]
-
7-Methoxycoumarin: The
-unsaturated carbonyl system makes the C4 position electrophilic. It can act as a Michael acceptor for biological nucleophiles (e.g., glutathione, cysteine residues in proteins).[1] This is a known mechanism for covalent inhibition and potential toxicity.[1] -
7-Methoxy-3,4-dihydrocoumarin: Lacks the
-unsaturation. It is inert to Michael addition, significantly reducing the risk of indiscriminate covalent binding to plasma proteins.
Spectroscopic Characterization
Correct identification relies on detecting the electronic shift caused by hydrogenation.
UV-Vis Spectroscopy
-
Coumarin (Herniarin): Displays a characteristic absorption band at 320–325 nm due to the
transition of the extended conjugated system. -
Dihydrocoumarin: Exhibits a hypsochromic (blue) shift .[1] The primary absorbance band retreats to <300 nm (resembling a simple substituted phenol or anisole spectrum), as the conjugation length is reduced.[1]
1H-NMR Fingerprinting
The protons at positions 3 and 4 provide the definitive diagnostic signals.
| Position | 7-Methoxycoumarin ( | 7-Methoxy-3,4-dihydrocoumarin ( |
| H-4 | ~7.6 - 7.8 (Doublet): Deshielded by the double bond and conjugation. | ~2.8 - 3.0 (Triplet): Typical benzylic methylene signal.[1] |
| H-3 | ~6.2 - 6.4 (Doublet): Olefinic proton.[1] | ~2.6 - 2.8 (Triplet): |
Synthetic Interconversion & Protocols
The conversion of 7-methoxycoumarin to its dihydro derivative is a standard reduction, but selectivity is paramount to avoid reducing the benzene ring or cleaving the methyl ether.
Protocol A: Catalytic Hydrogenation (Pd/C)
-
Objective: Selective saturation of the C3-C4 alkene without affecting the aromatic ring.
Materials:
-
Substrate: 7-Methoxycoumarin (1.0 eq)[1]
-
Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)[1]
-
Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH)[1]
-
Hydrogen Source:
balloon (1 atm) or Hydrogenator (30 psi)
Step-by-Step Workflow:
-
Preparation: Dissolve 7-methoxycoumarin in EtOAc (0.1 M concentration). The solubility is generally good in esters.
-
Catalyst Addition: Caution: Pd/C is pyrophoric. Under an inert argon blanket, carefully add 10 wt% of Pd/C.[1]
-
Hydrogenation: Purge the vessel with
gas three times. Stir vigorously at Room Temperature (RT) under 1 atm (balloon) for 4–12 hours.-
Monitoring: Check via TLC (Mobile phase: Hexane/EtOAc 7:3). The product will have a slightly different
and, crucially, will lose fluorescence under 365 nm UV light.[1]
-
-
Workup: Filter the reaction mixture through a Celite pad to remove the Pd/C. Wash the pad with fresh EtOAc.
-
Isolation: Concentrate the filtrate in vacuo. The dihydrocoumarin is often an oil or low-melting solid.
Diagram 1: Synthesis & Reactivity Logic
Caption: Comparative reactivity showing the synthetic reduction pathway and the elimination of Michael acceptor reactivity in the dihydro-scaffold.
Metabolic Stability & Toxicology[1][4]
For drug developers, the choice between these two scaffolds often hinges on metabolic fate.[1]
The "Epoxide" Toxicity Pathway
-
Coumarin Scaffold: The C3-C4 double bond is a prime target for Cytochrome P450s (specifically CYP2A6 in humans, CYP2E1 in rodents).[1] This can lead to the formation of a 3,4-epoxide intermediate .
-
Risk: This epoxide is reactive and can cause hepatotoxicity (observed in rats, less common in humans due to the dominance of the 7-hydroxylation pathway).
-
-
Dihydrocoumarin Scaffold: Lacking the double bond, it cannot form the 3,4-epoxide . This eliminates a major mechanism of coumarin-associated hepatotoxicity.[1]
Hydrolytic Stability (Lactone Ring)
While the dihydro scaffold avoids epoxidation, the lactone ring itself is subject to hydrolysis by paraoxonases (PON) and specific dihydrocoumarin hydrolases.[1]
-
Trend: Dihydrocoumarins generally undergo ring-opening to the corresponding melilotic acid derivatives (phenylpropanoic acids) more readily than the aromatic coumarins in plasma, as the aromatic stability of the coumarin ring system provides some resistance to ring cleavage.
Diagram 2: Metabolic Divergence
Caption: Metabolic fates showing the detoxification benefit of the dihydro-scaffold (avoiding epoxide formation) vs. susceptibility to hydrolytic ring opening.
Summary of Key Differences
| Feature | 7-Methoxycoumarin | 7-Methoxy-3,4-dihydrocoumarin |
| CAS Number | 531-59-9 | Variable by synthesis |
| UV Absorbance | ||
| Fluorescence | Strong (Blue) | Weak / None |
| Planarity | Planar | Non-planar (Puckered) |
| Michael Acceptor | Yes (Reactive) | No (Stable) |
| Metabolic Risk | Potential Epoxidation | Ring Hydrolysis |
| Primary Use | Fluorescent Probe, CYP Substrate | Pharmacophore, Stable Scaffold |
References
-
Lacy, A., & O'Kennedy, R. (2004).[1] Studies on coumarins and coumarin-related compounds to determine their therapeutic role in the treatment of cancer.[4] Current Pharmaceutical Design.
-
Fentem, J. H., & Fry, J. R. (1993).[1] Metabolism of coumarin by rat, gerbil and human liver microsomes.[1] Xenobiotica.
-
Sashidhara, K. V., et al. (2010).[1][5] Coumarin-based molecular probes for fluorescent labeling.[1] Tetrahedron Letters. (General reference for coumarin fluorescence).
-
BenchChem. (2025).[1][6] Dihydrocoumarin Demonstrates Higher Metabolic Stability Across Species Compared to Coumarin.[1][6]
-
Master Organic Chemistry. (2011). Catalytic Hydrogenation of Alkenes With Pd/C.
Sources
- 1. One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Natural occurrence of 7-Methoxychroman-2-one in Matricaria species
Technical Guide: Natural Occurrence & Isolation of 7-Methoxycoumarin Scaffolds in Matricaria Species
Part 1: Executive Technical Summary
This guide addresses the phytochemical profile of 7-methoxy-substituted lactones in Matricaria chamomilla (German Chamomile). While the specific nomenclature 7-Methoxychroman-2-one refers to the saturated dihydro-derivative (Dihydroherniarin), the predominant naturally occurring metabolite in Matricaria species is the unsaturated analogue, 7-Methoxy-2H-chromen-2-one , commonly known as Herniarin .
For drug development professionals, distinguishing between these two is critical:
-
Herniarin (Chromen-2-one): The stable, abundant bioactive compound responsible for the plant's spasmolytic and antimicrobial properties.
-
Dihydroherniarin (Chroman-2-one): A transient biosynthetic intermediate or degradation product, rarely accumulating in significant quantities in fresh biomass.
This guide focuses on the extraction, identification, and biosynthetic logic of the 7-methoxycoumarin scaffold, prioritizing the abundant Herniarin while contextualizing the dihydro-form.
Part 2: Chemical Identity & Structural Logic
Understanding the saturation state of the lactone ring is essential for accurate spectral identification (UV/NMR).
| Feature | 7-Methoxychroman-2-one (Target Prompt) | 7-Methoxy-2H-chromen-2-one (Natural Major) |
| Common Name | Dihydroherniarin | Herniarin |
| CAS Number | 19491-59-9 | 531-59-9 |
| Structure | Saturated C3-C4 bond (Flexible ring) | Unsaturated C3=C4 bond (Planar, conjugated) |
| Occurrence | Trace / Biosynthetic Intermediate | Major Metabolite (up to 82 mg/100g) |
| UV | ~270 nm (Benzene absorption only) | ~325 nm (Extended conjugation) |
| Fluorescence | Weak / None | Intense Blue fluorescence (365 nm) |
Critical Analytical Note: Researchers often confuse the two due to similar mass spectra fragments. However, the lack of the C3=C4 double bond in the chroman-2-one drastically reduces UV absorbance at 320–330 nm. If your HPLC detector is set to 325 nm (standard for coumarins), you will miss the chroman-2-one form.
Part 3: Biosynthetic Pathway (Mechanism of Occurrence)
The occurrence of 7-methoxy derivatives in Matricaria is governed by the Phenylpropanoid pathway. The "chroman-2-one" (dihydro) structure appears transiently before the formation of the double bond or via the reduction of the coumarin.
Pathway Logic:
-
Phenylalanine Ammonia-Lyase (PAL) converts Phenylalanine to trans-Cinnamic acid.
-
C4H (Cinnamate 4-hydroxylase) creates p-Coumaric acid.
-
C2'H hydroxylates the ortho-position.
-
Lactonization: Spontaneous ring closure usually occurs after cis/trans isomerization to form the stable Coumarin (Chromen-2-one) ring.
-
Methylation: 7-O-methylation (via OMT enzymes) yields Herniarin.
Biosynthesis Visualization:
Figure 1: Biosynthetic trajectory of 7-methoxycoumarins in Matricaria. The green node represents the stable, accumulating metabolite.
Part 4: Extraction & Isolation Protocol
To isolate the 7-methoxy scaffold, we utilize the polarity of the methoxy group. Unlike the hydroxy-coumarin (Umbelliferone), Herniarin is less polar and extracts well in higher ethanol concentrations.
Protocol Source Validation: Methodology adapted from comparative studies on Matricaria processing fractions (Bajer et al., 2017), confirming 50% Ethanol as the optimal solvent for maximizing yield (approx. 82.79 mg/100g dry weight).[1][2][3]
Step-by-Step Workflow
1. Biomass Preparation:
-
Material: Matricaria chamomilla flower heads (dried).[2]
-
Pre-treatment: Pulverize to a fine powder (particle size < 0.5 mm) to rupture cellular matrices.
-
Control: Avoid high-heat drying (>40°C) to prevent glycoside hydrolysis or volatile loss.
2. Solvent Extraction (Maceration):
-
Ratio: 1:10 (10g plant material : 100mL solvent).
-
Condition: Agitate at room temperature (25°C) for 24 hours.
-
Why 50% EtOH? Pure ethanol extracts excess chlorophyll and lipophilic waxes; pure water extracts sugars and mucilage. 50% balances the solubility of the coumarin scaffold while minimizing matrix interference.
3. Purification:
-
Filter extract through Whatman No. 1 paper.
-
Evaporate ethanol under reduced pressure (Rotary Evaporator, 40°C).
-
Liquid-Liquid Partition (Optional for high purity): Partition the aqueous residue with Dichloromethane (DCM). Herniarin (lipophilic methoxy form) migrates to DCM; Umbelliferone (hydroxyl form) largely remains in the aqueous phase or interface.
Extraction Logic Diagram:
Figure 2: Isolation workflow targeting the lipophilic 7-methoxycoumarin fraction.
Part 5: Analytical Quantification (HPLC-DAD)
To distinguish the target (7-methoxy) from other coumarins (Umbelliferone, Skimmin), High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is required.
Chromatographic Conditions:
| Parameter | Specification | Rationale |
| Column | C18 Reverse Phase (e.g., Zorbax SB-C18, 4.6 x 250mm, 5µm) | Standard separation of non-polar aromatics. |
| Mobile Phase A | 0.5% Acetic Acid or Formic Acid in Water | Acid suppresses ionization of phenolic OH (critical for Umbelliferone separation). |
| Mobile Phase B | Acetonitrile (ACN) or Methanol | Organic modifier. |
| Gradient | 0-20 min: 10% -> 50% B | Slow gradient to resolve glycosides from aglycones. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection ( | 325 nm (Quantification) | Max absorption for the Coumarin (Chromen) ring. |
| Ref. Detection | 280 nm | Secondary check for Dihydro-derivatives (Chroman-2-ones) which lack 325nm absorption. |
Data Interpretation:
-
Herniarin RT: Typically elutes after Umbelliferone due to the methoxy group (less polar than hydroxy).
-
Spectrum Check: Herniarin shows a characteristic UV shift compared to Umbelliferone.
-
Umbelliferone:
~325 nm (shifts with pH). -
Herniarin:
~325 nm (pH independent due to capped -OCH3).
-
Part 6: References
-
Bajer, T., et al. (2017). Comparison of various techniques for the extraction of umbelliferone and herniarin in Matricaria chamomilla processing fractions.[2] Industrial Crops and Products.
-
Petrulova-Poracka, V., et al. (2013). Coumarins of Matricaria chamomilla L.: Aglycones and glycosides. Acta Chimica Slovaca.
-
Relevance: Detailed NMR/LC-DAD profiling of coumarins, confirming Herniarin and Umbelliferone as the primary constituents.[4]
-
Source:
-
-
Repcak, M., et al. (2022). Classification, Distribution, Biosynthesis, and Regulation of Secondary Metabolites in Matricaria chamomilla. Plants (MDPI).
-
Relevance: authoritative review on the biosynthetic pathways of secondary metabolites in Chamomile.
-
Source:
-
-
Sigma-Aldrich (Merck). Product Specification: 7-Methoxycoumarin (Herniarin).
-
Relevance: Chemical standard validation and physical property reference.
-
Source:
-
Sources
Biological Activity of Dihydrocoumarin Derivatives in Inflammation: A Technical Guide
Topic: Biological Activity of Dihydrocoumarin Derivatives in Inflammation Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Dihydrocoumarin (3,4-dihydro-2H-chromen-2-one), the hydrogenated derivative of coumarin, represents a "privileged scaffold" in medicinal chemistry. Unlike its unsaturated counterpart, the dihydrocoumarin (DHC) core possesses a flexible C3-C4 single bond, altering its steric profile and binding affinity for specific inflammatory targets. This guide analyzes the anti-inflammatory pharmacodynamics of DHC derivatives, focusing on their dual-mechanism capability: suppression of the NF-κB signaling cascade and inhibition of NADPH oxidase-mediated Reactive Oxygen Species (ROS) production.
Chemical Basis & Structure-Activity Relationship (SAR)
The anti-inflammatory potency of DHC derivatives is strictly governed by substitution patterns on the benzopyrone ring.
The "Flexible Core" Advantage
The saturation of the C3-C4 double bond distinguishes DHC from classic coumarins.
-
Conformational Flexibility: The non-planar nature of the lactone ring in DHC allows for "induced fit" binding in hydrophobic pockets of enzymes like COX-2 and NADPH oxidase subunits.
-
Metabolic Stability: The absence of the C3-C4 double bond reduces susceptibility to certain metabolic oxidations that typically open the lactone ring in coumarins, potentially extending plasma half-life.
Key Substitutions for Efficacy
| Position | Modification | Effect on Activity |
| C-4 | Aryl/Phenyl groups | Increases lipophilicity; enhances membrane permeability and interaction with COX-2 active sites. |
| C-7 | Hydroxyl (-OH) or Methoxy (-OCH3) | Critical for antioxidant capacity; acts as a hydrogen bond donor/acceptor in receptor binding. |
| C-3 | Hybridization (e.g., Apocynin fusion) | High Impact: Fusing an apocynin moiety at C-3 creates a "super-inhibitor" of NADPH oxidase (e.g., Compound HCA). |
Mechanisms of Action
DHC derivatives exert anti-inflammatory effects through a multi-target approach, primarily bridging the gap between oxidative stress and cytokine release.
Inhibition of the NF-κB Signaling Cascade
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is the master regulator of inflammation.[1] DHC derivatives function as upstream inhibitors.
-
Mechanism: They prevent the phosphorylation of IκBα (Inhibitor of κB), thereby blocking the ubiquitination and degradation of IκBα.
-
Result: The p65/p50 NF-κB complex remains sequestered in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).
NADPH Oxidase & ROS Scavenging
Reactive Oxygen Species (ROS) act as secondary messengers that activate NF-κB.
-
Direct Scavenging: The phenolic hydroxyl groups on DHC derivatives donate electrons to neutralize free radicals (DPPH, superoxide).
-
Enzymatic Inhibition: Specific derivatives (e.g., HCA) inhibit the assembly of the NADPH oxidase complex in neutrophils, halting the "respiratory burst" at the source.
Pathway Visualization
The following diagram illustrates the intervention points of DHC derivatives within the inflammatory cascade.
Figure 1: Mechanistic intervention of DHC derivatives in the NF-κB and ROS signaling pathways.
Experimental Protocols
To ensure reproducibility and scientific rigor, the following self-validating workflows are recommended for evaluating DHC derivatives.
In Vitro Validation: LPS-Induced RAW 264.7 Model
Objective: Quantify the suppression of inflammatory mediators in macrophages.
Step-by-Step Protocol:
-
Cell Culture: Maintain RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.
-
Pre-treatment: Seed cells (5 × 10⁵ cells/well) and incubate for 24h. Treat with DHC derivatives (0.1 – 50 µM) for 1 hour prior to stimulation.
-
Control: Vehicle (DMSO < 0.1%).
-
Positive Control: Dexamethasone (1 µM) or Indomethacin.
-
-
Stimulation: Add Lipopolysaccharide (LPS) (1 µg/mL) and incubate for 18–24 hours.
-
Assays:
-
NO Production: Griess Reagent assay on supernatant. Absorbance at 540 nm.
-
Cytokines (ELISA): Harvest supernatant to measure TNF-α and IL-6 using commercial ELISA kits.
-
Protein Expression (Western Blot): Lyse cells; probe for COX-2, iNOS, p-IκBα, and p-p65.
-
-
Validation Check: The LPS-only group must show >10-fold increase in NO/cytokines compared to the blank control for the assay to be valid.
In Vivo Validation: Carrageenan-Induced Paw Edema
Objective: Assess systemic anti-inflammatory efficacy.
Step-by-Step Protocol:
-
Animals: Male Wistar rats or Swiss mice (n=6 per group).
-
Administration: Administer DHC derivative (e.g., 10, 25, 50 mg/kg) via oral gavage (p.o.) or intraperitoneal (i.p.) injection.
-
Induction: 1 hour post-treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measurement: Measure paw volume using a plethysmometer at t = 0, 1, 3, and 5 hours.
-
Calculation:
-
Where
is the mean edema volume of the control group and is the treated group.
-
Experimental Workflow Diagram
Figure 2: Standardized workflow for the synthesis and biological evaluation of DHC derivatives.
Data Synthesis: Comparative Potency
The following table summarizes the potency of key DHC derivatives compared to standard inhibitors, based on recent literature findings.
| Compound | Target/Assay | Potency (IC50 / % Inhibition) | Reference |
| HCA (DHC-Apocynin) | NADPH Oxidase (Assembly) | IC50 = 10 µM (Superior to Apocynin) | [1] |
| HCA | DPPH Scavenging | EC50 = 50.3 µM | [1] |
| Pyranocoumarin 5a | COX-2 Selectivity | Selectivity Index (SI) = 152 | [2] |
| DHC Derivative C3 | IL-1β Suppression | Significant reduction (p < 0.[2]05) vs LPS | [3] |
| DHC Derivative C2 | COX-2 Inhibition | 25.09 µM (Comparable to Diclofenac) | [3] |
Key Insight: The HCA derivative demonstrates that hybridizing the DHC core with other pharmacophores (like apocynin) can result in a compound that outperforms the parent molecules in specific enzymatic inhibition (NADPH oxidase).
Future Outlook
The dihydrocoumarin scaffold offers a versatile platform for "Multi-Target-Directed Ligand" (MTDL) design. Future development should focus on:
-
Neuroinflammation: Investigating DHC derivatives for crossing the blood-brain barrier to treat neurodegenerative conditions (Alzheimer's/Parkinson's), given their ROS scavenging properties.
-
Metabolic Stability: Utilizing the saturated C3-C4 bond to improve oral bioavailability compared to rapid-metabolizing coumarins.
-
Nano-formulations: Enhancing the solubility of highly lipophilic C-4 substituted derivatives.
References
-
Paracatu, L. C., et al. (2016).[3] Synthesis, Antioxidant and Anti-inflammatory Properties of an Apocynin-Derived Dihydrocoumarin.[3][4] Current Enzyme Inhibition.
-
El-Haggar, R., et al. (2020). Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents.[4] Molecules.[1][3][4][5][6][7][8][9][10][11]
-
Al-Majedy, Y., et al. (2024). Estimation of the Anti-inflammatory Effect of Coumarin Derivatives.[2][3][4][5][7][12][13][14] ResearchGate.[2][4][15]
-
Kirsch, G., et al. (2016). Natural and Synthetic Coumarins with Effects on Inflammation.[2][3][4][5][11][12][15][16] Molecules.[1][3][4][5][6][7][8][9][10][11]
-
BenchChem. (2025).[12] Analysis of the NF-κB Signaling Pathway Upon Coumarin Treatment.
Sources
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antioxidant and Anti-inflammatory Properties of an Apocynin- Derived Dihydrocoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Guide: Phytochemical Analysis of Matricaria matricarioides (Pineapple Weed)
[1]
Executive Summary
This technical guide provides a rigorous framework for the extraction, characterization, and validation of Matricaria matricarioides (syn. Matricaria discoidea, Chamomilla suaveolens) metabolites. Unlike its pharmacological cousin German Chamomile (Matricaria chamomilla), Pineapple Weed lacks the azulene precursors (matricine) that yield blue chamazulene. Instead, its therapeutic value lies in a unique profile of (E)-
Part 1: Botanical & Chemical Identity (QC Standards)
Before extraction, raw material must be authenticated to prevent adulteration with M. chamomilla or Tripleurospermum inodorum.
| Feature | Matricaria matricarioides (Target) | Matricaria chamomilla (Adulterant/Reference) |
| Morphology | Conical yellow-green flower heads; ray florets (white petals) absent . | Conical heads with white ray florets present. |
| Olfactory | Distinct sweet, fruity pineapple scent. | Characteristic herbal/apple-like chamomile scent. |
| Key Marker (Volatile) | Geranyl isovalerate (Pineapple note).[3] | Chamazulene (Blue oil upon distillation). |
| Key Marker (Non-volatile) | High (Z)-en-yne-dicycloether content.[3][4] | High Apigenin-7-O-glucoside content.[5][6] |
Expert Insight: In drug development, the absence of chamazulene in M. matricarioides is not a defect but a specificity feature. The high concentration of myrcene and farnesene suggests a different pharmacodynamic profile, particularly targeting non-opioid analgesic pathways [1].
Part 2: Extraction Methodologies
Protocol A: Isolation of Volatile Fraction (Essential Oil)
Target Analytes: (E)-
Method: Clevenger-type Hydrodistillation. Rationale: Steam distillation is required to separate the lipophilic terpenes from the plant matrix. However, temperature control is critical to prevent the degradation of thermally unstable esters like geranyl isovalerate.
-
Preparation: Air-dry aerial parts (flower heads preferred) at <35°C to constant weight. Grind to a coarse powder (2mm mesh).
-
Ratio: Mix 100g biomass with 1000mL distilled water (1:10 w/v) in a round-bottom flask.
-
Distillation: Heat to boiling. Maintain reflux for 4 hours .
-
Collection: Collect the oil-water emulsion. Extract the oil layer using cyclohexane (0.5 mL) if the yield is low (<0.1%).
-
Drying: Pass the organic layer through anhydrous sodium sulfate (
) to remove residual water. -
Storage: Amber glass vials at -20°C under nitrogen headspace.
Protocol B: Extraction of Polyphenols & Coumarins
Target Analytes: Luteolin, Quercetin, Herniarin, Umbelliferone.[7]
Method: Ultrasound-Assisted Extraction (UAE). Rationale: Acoustic cavitation disrupts cell walls more effectively than maceration, increasing the yield of intracellular flavonoids while minimizing thermal degradation [2].
-
Solvent System: 70% Ethanol (v/v) in water. (Ethanol is preferred over methanol for pharmaceutical safety).
-
Ratio: 1:15 (Solid to Solvent).
-
Process:
-
Place 10g powdered herb in 150mL solvent.
-
Sonicate at 40 kHz, 25°C for 30 minutes .
-
Optional: Repeat extraction 3x for exhaustive recovery.
-
-
Purification: Centrifuge at 4000 rpm for 10 min. Filter supernatant (0.45 µm PTFE).
-
Concentration: Rotary evaporate at 40°C under reduced pressure to remove ethanol. Lyophilize the remaining aqueous phase to obtain a dry powder.
Part 3: Analytical Workflows
Workflow 1: GC-MS Profiling (Volatiles)
Instrument: Agilent 7890B GC / 5977A MSD (or equivalent). Column: HP-5MS (5% Phenyl Methyl Silox), 30m x 0.25mm, 0.25µm film.
Temperature Program:
-
Initial: 50°C (hold 3 min)
-
Ramp 1: 3°C/min to 150°C
-
Ramp 2: 10°C/min to 280°C (hold 5 min)
-
Total Run Time: ~50 mins.
Key Identification Table (Retention Indices on HP-5MS):
| Compound | Class | Approx. RI | Diagnostic Ions (m/z) |
| Myrcene | Monoterpene | 991 | 93, 69, 41 |
| Geranyl isovalerate | Ester | 1430 | 69, 41, 136 |
| (E)- | Sesquiterpene | 1458 | 69, 93, 41 |
| (Z)-en-yne-dicycloether | Spiroether | 2050+ | 200, 214 |
Workflow 2: HPLC-DAD/MS Profiling (Phenolics)
Instrument: UHPLC coupled with Q-TOF or Triple Quad MS. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 100mm x 2.1mm, 1.8µm. Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
Gradient Elution Table:
| Time (min) | % A (Water) | % B (ACN) | Phase Description |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold |
| 20.0 | 60 | 40 | Linear Gradient (Polar Flavonoids) |
| 25.0 | 10 | 90 | Wash (Lipophilic Coumarins) |
| 30.0 | 95 | 5 | Re-equilibration |
Target Quantification: Use Rutin and Umbelliferone as external standards for flavonoids and coumarins, respectively.
Part 4: Visualization of Workflows
Diagram 1: Integrated Extraction & Analysis Pipeline
Caption: Dual-stream workflow separating volatile terpenoids (GC-MS) from polar polyphenols (LC-MS) for comprehensive profiling.
Diagram 2: Pharmacological Mechanism of Action
Caption: Mapping key phytochemicals to their specific molecular targets and resulting therapeutic outcomes.
Part 5: Pharmacological Implications[1][8][9]
Recent studies highlight that M. matricarioides extracts possess significant analgesic and soporific (sleep-inducing) properties, often comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) but with a better safety profile regarding gastric toxicity [3].
-
Analgesia: The high concentration of myrcene (a peripheral analgesic) and farnesene contributes to pain relief. Molecular docking studies suggest these terpenes, alongside the dicycloethers, effectively inhibit COX-2 enzymes [4].
-
Sedation: Unlike the water-soluble apigenin glycosides in tea, the ethanolic extracts containing free aglycones (apigenin, luteolin) show higher affinity for the benzodiazepine binding site on GABA-A receptors, mediating the sedative effect.
Self-Validating Protocol Note: When testing for bioactivity, ensure the extract is standardized to Total Phenolic Content (TPC) using the Folin-Ciocalteu method. A valid extract should yield >2000 mg GAE (Gallic Acid Equivalents) per 100g dry weight [5].
References
-
Lopes, D., & Kolodziejczyk, P. P. (2005).[3] Essential oil composition of pineapple-weed (Matricaria discoidea DC.) grown in Canada.[3][4] Journal of Essential Oil-Bearing Plants, 8(2), 178-182. Link
-
Raal, A., et al. (2012).[7] Content and composition of the essential oil of Matricaria matricarioides (Less.) Porter. Journal of Essential Oil Research. Link
-
Medyntsev, M., et al. (2024). Phytochemical, Pharmacological, and Molecular Docking Study of Dry Extracts of Matricaria discoidea DC. with Analgesic and Soporific Activities.[1][2][8][9][10][11][12] Biomolecules, 14(3), 361.[12] Link
-
Tsivelika, L., et al. (2022). Phytochemical Characterization of Chamomile (Matricaria recutita L.) Roots and Evaluation of Their Antioxidant and Antibacterial Potential. Plants, 11(23), 3367. (Comparative data for M. discoidea). Link
-
Kouakou, T.H., et al. (2010).[13] Effect of solvent type on extraction of polyphenols from twenty three Ivorian plants. Journal of Applied Biosciences. Link
Sources
- 1. scilit.com [scilit.com]
- 2. Phytochemical, Pharmacological, and Molecular Docking Study of Dry Extracts of Matricaria discoidea DC. with Analgesic and Soporific Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.bilpubgroup.com [journals.bilpubgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of phenolic compounds in Matricaria chamomilla and its extracts by UPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PHYTON | Phytochemical and Pharmacological Study on the Dry Extract of Matricaria discoidea DC. herb and Its Amino Acids Preparations [techscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Phytochemical, Pharmacological, and Molecular Docking Study of Dry Extracts of Matricaria discoidea DC. with Analgesic and Soporific Activities [mdpi.com]
- 12. German Chamomile (Matricaria chamomilla L.) Flower Extract, Its Amino Acid Preparations and 3D-Printed Dosage Forms: Phytochemical, Pharmacological, Technological, and Molecular Docking Study [mdpi.com]
- 13. m.elewa.org [m.elewa.org]
Methodological & Application
Application Notes & Protocols for the Isolation of 7-methoxy-3,4-dihydrocoumarin from Plant Extracts
Foreword: The Pursuit of Bioactive Scaffolds
Welcome to a comprehensive guide on the isolation of 7-methoxy-3,4-dihydrocoumarin, a molecule of significant interest within the vast family of coumarins. These heterocyclic compounds are renowned for their diverse pharmacological activities, and the targeted isolation of specific analogs is a critical step in natural product chemistry and drug discovery. This document is designed for researchers, scientists, and drug development professionals, providing not just a set of instructions, but a strategic approach to the isolation process. Herein, we will delve into the rationale behind each step, ensuring that the protocol is not merely followed, but understood.
Understanding the Target: 7-methoxy-3,4-dihydrocoumarin
7-methoxy-3,4-dihydrocoumarin belongs to the dihydrocoumarin subclass. The methoxy group at the 7th position and the saturated lactone ring influence its polarity and reactivity, which are key considerations for designing an effective isolation strategy. While its direct biological activities are a subject of ongoing research, related coumarins have demonstrated a wide range of effects, including antimicrobial and anti-inflammatory properties[1][2].
A foundational understanding of the physicochemical properties of similar compounds is crucial for predicting the behavior of 7-methoxy-3,4-dihydrocoumarin during extraction and chromatography.
| Property | Value (for related compounds) | Significance for Isolation |
| Molecular Weight | ~178.18 g/mol (for 3,4-dihydrocoumarin) | Influences diffusion rates and behavior in size-exclusion chromatography. |
| Boiling Point | 272 °C (for 3,4-dihydrocoumarin)[3] | High boiling point suggests low volatility, making evaporation a suitable concentration method. |
| Solubility | Soluble in ethanol, chloroform; slightly soluble in water[3] | Guides the choice of extraction and chromatographic solvents. |
| Polarity | Moderately polar | Dictates the choice of adsorbent and mobile phase in chromatography. |
Strategic Overview: A Multi-step Isolation Workflow
The isolation of a specific natural product from a complex plant matrix is a process of systematic enrichment. Our strategy is built upon a series of steps, each designed to remove impurities and increase the concentration of the target compound.
Figure 1: A generalized workflow for the isolation of 7-methoxy-3,4-dihydrocoumarin.
Detailed Protocols: From Plant to Pure Compound
Part A: Plant Material Preparation
Principle: Proper preparation of the plant material is essential to maximize the efficiency of the subsequent extraction. Drying prevents enzymatic degradation of the target compound, while grinding increases the surface area for solvent penetration.
Protocol:
-
Selection: Choose a plant species known to contain coumarins, such as those from the Apiaceae or Fabaceae families[4].
-
Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight, or use a plant dryer at a temperature not exceeding 40-50°C to prevent thermal degradation of coumarins[5].
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder.
Scientist's Note: The choice of plant part (e.g., roots, leaves, fruits) is critical, as the concentration of secondary metabolites can vary significantly throughout the plant. A preliminary literature review or phytochemical screening is recommended.
Part B: Extraction
Principle: The choice of extraction solvent is guided by the polarity of the target compound. 7-methoxy-3,4-dihydrocoumarin is moderately polar, making alcohols like methanol or ethanol effective solvents for its extraction. Ultrasound-assisted extraction (UAE) can enhance extraction efficiency by disrupting cell walls through cavitation[6].
Protocol: Ultrasound-Assisted Extraction (UAE)
-
Place 100 g of the powdered plant material into a 2 L flask.
-
Add 1 L of methanol to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.
Scientist's Note: While Soxhlet extraction is a traditional method, it can lead to the degradation of thermolabile compounds[5]. Maceration is a simpler alternative but may result in lower extraction yields[7].
Part C: Column Chromatography
Principle: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For moderately polar compounds like our target, silica gel is an excellent stationary phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, will allow for the separation of compounds with varying polarities.
Protocol:
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and carefully pack it into a glass column.
-
Sample Loading: Dissolve a portion of the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with 100% n-hexane and gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent, such as ethyl acetate. A typical gradient might be:
-
n-hexane (100%)
-
n-hexane:ethyl acetate (9:1)
-
n-hexane:ethyl acetate (8:2)
-
n-hexane:ethyl acetate (7:3)
-
...and so on, up to 100% ethyl acetate.
-
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) in test tubes.
-
TLC Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a silica gel TLC plate. Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3). Visualize the spots under UV light (254 nm and 366 nm)[6]. Fractions with similar TLC profiles can be combined.
| Mobile Phase Composition (n-hexane:ethyl acetate) | Expected Compounds to Elute |
| 100:0 to 90:10 | Non-polar compounds (e.g., lipids, chlorophylls) |
| 80:20 to 60:40 | Less polar coumarins and our target compound |
| 50:50 to 0:100 | More polar compounds (e.g., flavonoids, glycosides) |
Scientist's Note: The choice of solvent system for TLC and column chromatography is critical and may require some optimization. It is advisable to first determine the optimal TLC solvent system that gives good separation of the target compound from impurities, and then adapt this for column chromatography.
Part D: Final Purification
Principle: Fractions enriched with the target compound may still contain minor impurities. Preparative TLC or High-Performance Liquid Chromatography (HPLC) can be used for final purification.
Protocol: Preparative TLC
-
Apply the combined, enriched fractions as a continuous band onto a preparative TLC plate (silica gel, 0.5-1 mm thickness).
-
Develop the plate in the optimized solvent system.
-
Visualize the separated bands under UV light and mark the band corresponding to the target compound.
-
Scrape the marked silica band from the plate.
-
Extract the compound from the silica gel using a polar solvent like methanol or acetone.
-
Filter to remove the silica gel and evaporate the solvent to obtain the purified compound.
Scientist's Note: For higher purity and better resolution, preparative HPLC with a C18 column is an excellent alternative[8].
Part E: Structural Characterization
Principle: The identity and purity of the isolated compound must be confirmed using spectroscopic methods.
Methods:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
UV-Vis Spectroscopy: To determine the wavelength of maximum absorbance, which is characteristic of the coumarin scaffold[8].
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low yield of crude extract | Inefficient extraction | Increase extraction time, use a more efficient method (e.g., UAE), or try a different solvent. |
| Poor separation on column chromatography | Inappropriate solvent system; column overloading | Optimize the mobile phase using TLC first; use a larger column or a smaller sample load. |
| Compound is not visible on TLC under UV | Compound does not fluoresce or absorb at the used wavelength | Use a visualizing agent (e.g., iodine vapor, potassium permanganate stain). |
| Streaking of spots on TLC | Sample is too concentrated; sample is acidic/basic | Dilute the sample; add a small amount of acid or base to the mobile phase. |
Conclusion
The protocol outlined above provides a robust and logical framework for the isolation of 7-methoxy-3,4-dihydrocoumarin from plant sources. By understanding the principles behind each step, researchers can adapt and optimize this methodology for their specific needs. The successful isolation and characterization of this and other natural products will continue to be a vital component in the quest for new therapeutic agents.
References
- Journal of Chemical Education. (2025).
- Selleck Chemicals. 7-Methoxy-4-methylcoumarin.
- Journal of Applied Pharmaceutical Science. (2018).
- ECHEMI. 2555-28-4, 7-Methoxy-4-methylcoumarin Formula.
- MDPI. (2020). Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch.
- PubChem. Dihydrocoumarin.
- National Center for Biotechnology Information. (2021). Preliminary Studies on the Antibacterial Mechanism of a New Plant-Derived Compound, 7-Methoxycoumarin, Against Ralstonia solanacearum.
- The Royal Society of Chemistry. (2021). Photoinduced Topographical Surface Changes and Photoresponse of the Crystals of 7-Methoxycoumarin.
- National Center for Biotechnology Information. (2018). Screening of Six Medicinal Plant Extracts Obtained by Two Conventional Methods and Supercritical CO2 Extraction Targeted on Coumarin Content, 2,2-Diphenyl-1-picrylhydrazyl Radical Scavenging Capacity and Total Phenols Content.
- PubChem. 7-Methoxy-4-methylcoumarin.
- ResearchGate. (2015). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC.
- The Good Scents Company. 7-methoxycoumarin.
- Annals of Advances in Chemistry. (2019).
- ResearchGate. (2023). Synthesis of 7-hydroxy-4-formyl coumarin (3) and 7-methoxy-4-formyl....
- ResearchGate. (2015).
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Preliminary Studies on the Antibacterial Mechanism of a New Plant-Derived Compound, 7-Methoxycoumarin, Against Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrocoumarin | C9H8O2 | CID 660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Screening of Six Medicinal Plant Extracts Obtained by Two Conventional Methods and Supercritical CO2 Extraction Targeted on Coumarin Content, 2,2-Diphenyl-1-picrylhydrazyl Radical Scavenging Capacity and Total Phenols Content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
Application Note: Ring-Opening Reactions of 7-Methoxychroman-2-one
Introduction & Mechanistic Insight
The 7-methoxychroman-2-one (7-methoxy-3,4-dihydrocoumarin) scaffold represents a privileged pharmacophore in drug discovery, serving as a saturated analog of the natural product herniarin.[1] Unlike its unsaturated coumarin counterparts, the chroman-2-one moiety lacks the
Mechanistic Considerations
The 7-methoxy substituent exerts a critical electronic influence on the lactone carbonyl.[1] Through resonance donation (+M effect), the methoxy group increases electron density on the aromatic ring. While this stabilizes the phenoxy leaving group potential after ring opening, it also subtly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted dihydrocoumarin.
-
Implication: Standard nucleophilic attacks (e.g., aminolysis) may require higher activation energies or catalytic assistance compared to simple alkyl lactones.[1]
-
Spectroscopic Marker: Ring opening releases a free phenol (or phenolate).[1] This results in a distinct bathochromic shift and hyperchromic effect in UV-Vis absorption, serving as a robust in-process control (IPC).[1]
Reaction Landscape
The following diagram outlines the divergent synthetic pathways accessible from the parent scaffold.
Figure 1: Divergent synthetic pathways for 7-methoxychroman-2-one ring opening.[1]
Protocol 1: Hydrolytic Ring Opening (Saponification)[1]
This protocol yields 3-(2-hydroxy-4-methoxyphenyl)propanoic acid .[1] This transformation is essential for generating metabolic standards or exposing the carboxylic acid for further coupling.[1]
Rationale
Lithium hydroxide (LiOH) is preferred over NaOH or KOH for this application because the lithium cation coordinates tightly with the carboxylate, often preventing decarboxylation side reactions if the reaction mixture is heated. THF/Water provides a homogeneous system for the lipophilic lactone.[1]
Step-by-Step Methodology
-
Preparation: Dissolve 7-methoxychroman-2-one (1.0 equiv, e.g., 178 mg, 1.0 mmol) in THF (5 mL).
-
Reagent Addition: Prepare a solution of LiOH·H₂O (3.0 equiv, 126 mg) in Water (2 mL).[1] Add this dropwise to the lactone solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.
-
Quench & Workup:
-
Purification: The crude hydroxy-acid is typically pure enough (>95%) for subsequent steps. If necessary, recrystallize from Hexanes/EtOAc.[1]
Quantitative Data Summary
| Parameter | Specification | Notes |
| Stoichiometry | 1.0 : 3.0 (SM : Base) | Excess base ensures full phenol deprotonation.[1] |
| Temperature | 0 °C | Avoid heating to prevent thermal decarboxylation.[1] |
| Typical Yield | 92 – 98% | Quantitative conversion is expected.[1] |
| Key NMR Signal | Broad singlet in DMSO- |
Protocol 2: Nucleophilic Ring Opening (Aminolysis)[1]
This is the highest-value protocol for medicinal chemistry, converting the lactone into a phenolic amide . This reaction is often sluggish with weak amines due to the electron-rich nature of the 7-methoxy ring.[1] We recommend AlMe₃-mediated aminolysis for difficult substrates.[1]
Rationale
Direct heating of lactones with amines often leads to polymerization or dehydration.[1] Trimethylaluminum (AlMe₃) activates the amine to form a dimethylaluminum amide species, which is a potent nucleophile that attacks the lactone carbonyl, driving the equilibrium toward the open amide form.
Step-by-Step Methodology
Safety Warning: AlMe₃ is pyrophoric.[1] Handle strictly under inert atmosphere (Argon/Nitrogen).[1]
-
Amine Activation:
-
Lactone Addition:
-
Dissolve 7-methoxychroman-2-one (1.0 equiv) in anhydrous DCM (2 mL/mmol).
-
Add the lactone solution to the aluminum amide mixture at RT.[1]
-
-
Reaction: Heat to reflux (40 °C for DCM, 80 °C for Toluene) for 6–12 hours.
-
Quench (Critical):
-
Workup: Extract with DCM, wash with water, dry over MgSO₄, and concentrate.
Figure 2: Mechanism of AlMe3-mediated aminolysis of 7-methoxychroman-2-one.
Analytical Validation & Troubleshooting
NMR Characterization
The ring opening is confirmed by the shift of the aliphatic protons.
-
Lactone (Closed): The C3 and C4 protons appear as triplets around
2.90 and 2.60 ppm.[1] -
Open Chain (Product): These protons shift slightly upfield and often broaden depending on the solvent (DMSO-
is recommended to visualize the phenolic -OH and amide -NH).[1] -
Phenolic OH: Look for a singlet at
9.0–9.5 ppm (DMSO- ), which is absent in the starting lactone.[1]
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Low Conversion (Aminolysis) | Amine nucleophilicity is too low.[1] | Switch to AlMe₃ protocol or use TBD (10 mol%) as a catalyst.[1] |
| Side Products (Hydrolysis) | Decarboxylation observed.[1][2] | Maintain temperature < 40 °C; avoid strong mineral acids during workup.[1] |
| Emulsion during workup | Aluminum salts precipitating.[1] | Increase stirring time with Rochelle's salt (up to 4 hours) or filter through Celite.[1] |
| Starting Material Persists | Equilibrium issue. | Ring opening is reversible.[1] Ensure basic conditions (or kinetic trap like AlMe₃) are maintained until quench.[1] |
References
-
Palladium-Catalyzed Carbonylative Synthesis: Title: Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation.[1] Source:The Journal of Organic Chemistry (2024).[1] URL:[Link][1]
-
Kinetic Resolution of Chroman-2-ones: Title: Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. Source:CCS Chemistry (2024).[1] URL:[Link][1]
-
7-Methoxy Coumarin Scaffolds in Metabolism: Title: Design, synthesis, and characterization of 7-methoxy-4-(aminomethyl)coumarin as a novel and selective cytochrome P450 2D6 substrate.[1][3] Source:Chemical Research in Toxicology (via PubMed).[1] URL:[Link]
-
General Dihydrocoumarin Reactivity: Title: Synthesis of 4-aryl-3,4-dihydrocoumarins via Er(OTf)3-catalyzed cascade reactions. Source:RSC Advances (2023).[1][2] URL:[Link]
Sources
- 1. cis-2,2-Dimethyl-3-phenyl-4-(p-hydroxyphenyl)-7-methoxy chroman | C24H24O3 | CID 10915373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and characterization of 7-methoxy-4-(aminomethyl)coumarin as a novel and selective cytochrome P450 2D6 substrate suitable for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 7-Methoxychroman-2-one Stability & Storage
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Prevention of Lactone Hydrolysis in 7-Methoxychroman-2-one (7-Methoxy-3,4-dihydrocoumarin)
Executive Summary & Chemical Context
Welcome to the technical support hub for 7-Methoxychroman-2-one . As researchers, we often treat reagents as static entities, but this compound—a dihydrocoumarin derivative—possesses a specific metabolic and chemical vulnerability: the lactone ring.
Unlike fully conjugated coumarins, 7-Methoxychroman-2-one lacks the C3-C4 double bond. This saturation increases the conformational flexibility of the lactone ring, making it susceptible to hydrolytic ring-opening , particularly in the presence of trace moisture or basic impurities.
The Failure Mode: Upon exposure to moisture (catalyzed by pH > 7 or elevated temperatures), the cyclic ester (lactone) hydrolyzes to form 3-(2-hydroxy-4-methoxyphenyl)propanoic acid . This transformation degrades purity, alters solubility profiles, and can inhibit downstream synthesis by introducing a free carboxylic acid and phenol.
The Mechanism of Failure (Hydrolysis)
To prevent degradation, you must understand the enemy. The hydrolysis of 7-Methoxychroman-2-one is a nucleophilic acyl substitution.
Visualizing the Pathway
The following diagram illustrates the structural breakdown that occurs during improper storage.
Figure 1: The irreversible ring-opening mechanism. Note that basic conditions (OH-) accelerate the "Nucleophilic Attack" step significantly compared to neutral water.
Storage Protocols: The "Dry-Cold-Dark" System
Standard "cool and dry" advice is insufficient for long-term stability of sensitive lactones. Follow this validated protocol to ensure shelf-life integrity.
Protocol A: The Argon Barrier (Recommended)
Why: Argon is denser than air, creating a physical blanket that sits on top of the solid reagent, whereas Nitrogen can mix more easily with headspace air if the seal is imperfect.
-
Container Selection: Use amber glass vials with Teflon-lined screw caps. Avoid polyethylene (PE) bags as they are permeable to moisture over time.
-
Headspace Purge:
-
Connect a gentle stream of dry Argon gas to a glass pipette.
-
Insert the pipette into the vial, holding the tip 1-2 cm above the solid surface.
-
Flow Argon for 15-30 seconds to displace ambient air.
-
Immediately cap the vial tightly while removing the pipette.
-
-
Secondary Containment: Place the sealed vial inside a secondary jar containing activated silica gel or molecular sieves (4Å).
-
Thermal Control: Store at -20°C .
-
Critical Note: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid (which immediately triggers hydrolysis).[1]
-
Protocol B: Handling & Solvents
-
Solvent Choice: When using this reagent in synthesis, avoid protic solvents (Methanol, Ethanol) if the solution will be stored for any duration, as transesterification can occur. Preferred solvents are anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Glassware: Base-washed glassware often retains alkaline residues. Ensure all glassware contacting the lactone is acid-rinsed and oven-dried to prevent base-catalyzed hydrolysis.
Troubleshooting & FAQs
Q1: My 7-Methoxychroman-2-one has turned from a white powder to a sticky, off-white gum. Is it usable?
-
Diagnosis: This is the classic sign of hydrolysis. The ring-opened acid product often has a lower melting point and hygroscopic properties, leading to a "gumming" effect.
-
Action: Check purity via LC-MS. If the acid content is >5%, purification is required.
-
Rescue: You may attempt to re-cyclize the acid back to the lactone by refluxing in toluene with a catalytic amount of p-TsOH (Dean-Stark trap), though buying fresh stock is often more efficient for small scales.
Q2: I see a peak at M+18 in my Mass Spec. What is this?
-
Diagnosis: The molecular weight of 7-Methoxychroman-2-one is approx.[2] 178.18 g/mol . A peak at M+18 (196 g/mol ) corresponds to the addition of water (
). -
Root Cause: This confirms the presence of the hydrolyzed acid form (3-(2-hydroxy-4-methoxyphenyl)propanoic acid).
-
Note: If you see this only in LC-MS but the NMR looks clean, it might be an artifact of the ionization source (hydrolysis occurring inside the mass spec probe), but usually, it indicates bulk degradation.
Q3: Can I store a stock solution in DMSO?
-
Analysis: DMSO is hygroscopic. Over time, wet DMSO will hydrolyze the lactone.
-
Recommendation: Only prepare solutions immediately before use. If storage is mandatory, use anhydrous DMSO over molecular sieves, store at -20°C, and use within 24 hours.
Q4: Why is the pH of my aqueous workup critical?
-
Mechanism: Lactones are generally stable at slightly acidic to neutral pH (4-6). At pH > 8, hydrolysis is rapid.
-
Protocol: During extraction, avoid strong basic washes (like 1M NaOH) unless you intend to open the ring. Use saturated
or dilute bicarbonate with short contact times for quenching.
Quality Control & Validation Workflow
Use this decision tree to determine if your reagent is fit for purpose.
Figure 2: Standard Operating Procedure for validating lactone integrity before synthesis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12274746, trans-2,2-Dimethyl-3-phenyl-4-(p-hydroxyphenyl)-7-methoxy chroman. (Structural context for chroman derivatives). Retrieved from .
-
Karolczak, K. et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. Journal of Organic Chemistry. (Detailed kinetic analysis of lactone ring-opening mechanisms). Retrieved from .
-
Sigma-Aldrich (Merck). Technical Bulletin: Handling and Storage of Moisture-Sensitive Reagents. (General protocols for anhydrous storage and inert atmosphere handling). Retrieved from .
-
The Good Scents Company. Dihydrocoumarin (CAS 119-84-6) Chemical Properties and Stability. (Data on general dihydrocoumarin stability and hydrolysis risks).[1][3] Retrieved from .
-
PCBCart Technical Guide. Effective Ways of Moisture Sensitive Device Storage. (Adapted methodology for moisture barrier packaging and desiccant use).[1] Retrieved from .
Sources
Technical Support Center: Optimizing the Synthesis of 7-Methoxy-3,4-dihydrocoumarin
Welcome to the technical support center dedicated to the synthesis of 7-methoxy-3,4-dihydrocoumarin. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance your synthetic yield and purity. Our approach is grounded in mechanistic principles and field-proven insights to empower you to overcome common challenges in your laboratory work.
Introduction to Synthetic Strategies
The synthesis of 7-methoxy-3,4-dihydrocoumarin can be approached through several key pathways. The selection of a particular route often depends on the available starting materials, desired scale, and specific laboratory capabilities. Two of the most prevalent methods are:
-
Two-Step Synthesis: This classic approach involves the initial synthesis of 7-methoxycoumarin via a Pechmann condensation, followed by the selective reduction of the α,β-unsaturated double bond.
-
Direct Synthesis: This method focuses on the direct cyclization of a suitable precursor, such as 3-(4-methoxyphenyl)propionic acid or its derivatives, through an intramolecular Friedel-Crafts-type reaction.
This guide will provide troubleshooting for both of these primary synthetic routes.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Two-Step Synthesis - Pechmann Condensation & Subsequent Reduction
Question 1: My Pechmann condensation of 4-methoxyphenol and a suitable β-ketoester is resulting in a low yield of 7-methoxycoumarin. What are the likely causes and how can I improve it?
Answer:
Low yields in the Pechmann condensation are a common hurdle. The root cause often lies in one or more of the following factors:
-
Suboptimal Catalyst Choice and Concentration: The strength and amount of the acid catalyst are critical. While strong acids like sulfuric acid are frequently used, they can lead to unwanted side reactions if not carefully controlled.[1]
-
Causality: Concentrated sulfuric acid is an effective catalyst but can also act as a dehydrating and oxidizing agent at elevated temperatures, leading to charring and the formation of sulfonated byproducts.
-
Troubleshooting:
-
Catalyst Screening: If sulfuric acid is causing significant charring, consider alternative acid catalysts. A comparative table is provided below.
-
Concentration Optimization: Titrate the amount of sulfuric acid used. Start with a lower concentration and incrementally increase it while monitoring the reaction progress and byproduct formation.
-
-
| Catalyst | Advantages | Disadvantages | Typical Conditions |
| Conc. H₂SO₄ | Highly effective, readily available | Can cause charring and side reactions | 0-10 °C initially, then room temp. or gentle warming |
| Amberlyst-15 | Heterogeneous (easy to remove), reusable, milder | May require higher temperatures or longer reaction times | 110-120 °C, solvent-free |
| P₂O₅/MeSO₃H | Powerful dehydrating agent | Can be difficult to handle | Room temperature to gentle warming |
| ZnCl₂ | Milder Lewis acid | May be less efficient than strong Brønsted acids | Higher temperatures may be needed |
-
Improper Reaction Temperature: Temperature control is paramount.
-
Causality: An insufficient temperature will lead to an incomplete reaction. Conversely, excessive heat can cause the decomposition of your starting materials or the desired product.
-
Troubleshooting:
-
-
Purity of Starting Materials: The purity of both the 4-methoxyphenol and the β-ketoester is crucial.
-
Causality: Impurities can act as catalyst poisons or participate in side reactions, leading to a complex mixture of byproducts and a lower yield of the desired coumarin.
-
Troubleshooting:
-
Purification of Reactants: If the purity is questionable, consider recrystallizing the 4-methoxyphenol and distilling the β-ketoester before use.
-
Moisture Control: Ensure all reactants and glassware are dry, as water can interfere with the condensation reaction.
-
-
Question 2: I've successfully synthesized 7-methoxycoumarin, but the subsequent reduction to 7-methoxy-3,4-dihydrocoumarin is problematic. What are the best practices for this reduction?
Answer:
The selective reduction of the double bond in the pyrone ring of 7-methoxycoumarin requires careful selection of the reducing agent and reaction conditions to avoid over-reduction of the lactone carbonyl group.
-
Catalytic Hydrogenation: This is the most common and effective method.
-
Causality: Catalytic hydrogenation using a suitable catalyst like palladium on carbon (Pd/C) allows for the selective reduction of the carbon-carbon double bond under relatively mild conditions.
-
Troubleshooting Low or No Reactivity:
-
Catalyst Activity: Your catalyst may be old or inactive. Always use a fresh batch of a reputable catalyst. Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective.
-
Catalyst Poisoning: Sulfur-containing impurities in your starting material or solvent can poison the catalyst. Ensure high purity of your 7-methoxycoumarin.
-
Catalyst Loading: If the reaction is sluggish, a modest increase in the catalyst loading may be beneficial. However, excessive amounts can lead to side reactions.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Methanol, ethanol, and ethyl acetate are commonly used. Methanol is often a good starting point.
-
Hydrogen Pressure: While often feasible at atmospheric pressure (balloon), increasing the hydrogen pressure (e.g., in a Parr shaker) can drive the reaction to completion.
-
-
-
Sodium Borohydride (NaBH₄) Reduction: While NaBH₄ is a mild reducing agent, its use for this transformation can be tricky.
-
Causality: Sodium borohydride primarily reduces aldehydes and ketones. While it can reduce α,β-unsaturated esters, the reaction is often slower and may require specific conditions to avoid reduction of the ester carbonyl.
-
Troubleshooting:
-
Side Reactions: A common side product is the opening of the lactone ring. This can be minimized by carefully controlling the reaction temperature and using a suitable solvent system.
-
Incomplete Reaction: If the reaction is incomplete, consider extending the reaction time or using a co-solvent system like THF/methanol.
-
-
Part 2: Direct Synthesis - Intramolecular Cyclization
Question 3: I am attempting a direct synthesis of 7-methoxy-3,4-dihydrocoumarin via intramolecular Friedel-Crafts acylation of a 3-(hydroxyphenyl)propionic acid derivative, but the yield is poor. What could be the issue?
Answer:
Direct cyclization methods, such as intramolecular Friedel-Crafts acylation, can be highly efficient but are sensitive to several factors.
-
Choice of Activating Group and Catalyst: The hydroxyl group of the phenol needs to be appropriately activated, and a suitable Lewis or Brønsted acid catalyst is required.
-
Causality: The aromatic ring needs to be sufficiently nucleophilic to attack the activated carboxylic acid derivative. A strong activating group (like a methoxy group) is beneficial, but the choice of catalyst is crucial to promote the cyclization without causing decomposition.
-
Troubleshooting:
-
Catalyst Selection: Polyphosphoric acid (PPA) is a common choice for this type of cyclization as it acts as both a catalyst and a dehydrating agent. If PPA is ineffective or leads to decomposition, milder Lewis acids like BF₃·OEt₂ could be explored.
-
Activation of the Carboxylic Acid: The carboxylic acid can be converted to a more reactive species like an acyl chloride prior to cyclization. This can often improve yields but adds an extra step to the synthesis.
-
-
-
Reaction Conditions: Temperature and reaction time are critical parameters.
-
Causality: Overheating can lead to polymerization or decomposition of the starting material. Insufficient heating will result in an incomplete reaction.
-
Troubleshooting:
-
Gradual Heating: When using PPA, it is often best to add the substrate at a lower temperature and then gradually heat the mixture to the desired reaction temperature.
-
Monitoring the Reaction: Use thin-layer chromatography (TLC) to monitor the progress of the reaction and avoid prolonged heating once the starting material has been consumed.
-
-
Experimental Protocols
Protocol 1: Two-Step Synthesis of 7-Methoxy-3,4-dihydrocoumarin
Step A: Synthesis of 7-Methoxycoumarin via Pechmann Condensation
-
To a stirred solution of 4-methoxyphenol (1 eq.) in a suitable β-ketoester (e.g., ethyl acetoacetate, 1.1 eq.), cool the mixture to 0-5 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (2-3 eq.) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Pour the reaction mixture slowly into ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 7-methoxycoumarin.
Step B: Catalytic Hydrogenation of 7-Methoxycoumarin
-
Dissolve 7-methoxycoumarin (1 eq.) in a suitable solvent (e.g., methanol or ethyl acetate).
-
Add 5-10 mol% of 10% Palladium on Carbon (Pd/C) to the solution.
-
Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the Celite with the reaction solvent.
-
Remove the solvent under reduced pressure to yield the crude 7-methoxy-3,4-dihydrocoumarin.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Protocol 2: Direct Synthesis of 7-Methoxy-3,4-dihydrocoumarin via Intramolecular Friedel-Crafts Acylation
-
Prepare 3-(4-methoxyphenyl)propionic acid. This can be synthesized from 4-methoxycinnamic acid via reduction.
-
To a flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA) (10-20 times the weight of the starting material).
-
Heat the PPA to 60-70 °C with stirring.
-
Slowly add 3-(4-methoxyphenyl)propionic acid (1 eq.) to the hot PPA.
-
Continue stirring at this temperature for 1-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it into a beaker of crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualization of Key Processes
Synthetic Pathways Overview
Caption: Overview of the main synthetic routes to 7-methoxy-3,4-dihydrocoumarin.
Troubleshooting Flowchart for Low Yield in Pechmann Condensation
Caption: A decision tree for troubleshooting low yields in the Pechmann condensation step.
References
-
MDPI. (2023). One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. Molecules, 28(18), 6853. [Link]
-
National Institutes of Health. (2023). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. [Link]
-
ResearchGate. (2023). One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. [Link]
-
SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. [Link]
-
YouTube. (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). [Link]
Sources
Technical Support Center: 7-Methoxychroman-2-one Purification
Knowledge Base ID: KB-MC2-PUR-001 Status: Active Last Updated: February 5, 2026 Topic: Isolation and Purification of 7-Methoxychroman-2-one (7-Methoxy-3,4-dihydrocoumarin) from Reaction Side Products.
Executive Summary
This guide addresses the purification of 7-Methoxychroman-2-one (CAS: 16215-64-2), a dihydrocoumarin derivative often synthesized via hydrogenation of 7-methoxycoumarin or Pechmann condensation. Users frequently encounter difficulties separating the product from phenolic starting materials (3-methoxyphenol) and the unsaturated precursor (7-methoxycoumarin).
Critical Warning: This compound contains a lactone moiety . Standard alkaline washes (e.g., 1M NaOH) used to remove phenols will hydrolyze the lactone ring, forming the water-soluble dihydrocoumaric acid salt, resulting in catastrophic yield loss [1].
Module 1: Diagnostic Triage (Identification)
Before attempting purification, you must identify the nature of your crude mixture. 7-Methoxychroman-2-one is often a viscous oil or low-melting solid (MP ~42–45°C), unlike its fully unsaturated counterpart, which is a discrete solid (MP ~117°C) [2].
NMR Diagnostic Table
Use
| Component | Diagnostic Signal (CDCl₃) | Multiplicity | Location |
| 7-Methoxychroman-2-one (Product) | Multiplet (2H + 2H) | C3 and C4 methylene protons (saturated). | |
| 7-Methoxycoumarin (Impurity A) | Doublets ( | C3 and C4 vinylic protons (unsaturated). | |
| 3-Methoxyphenol (Impurity B) | Broad Singlet | Phenolic -OH (exchangeable with D₂O). | |
| Ring-Opened Acid (Hydrolysis Artifact) | Broad | Carboxylic acid proton (if acidified). |
Module 2: Purification Protocols
Workflow Decision Tree
Use the following logic flow to determine the correct protocol.
Figure 1: Decision matrix for purifying 7-methoxychroman-2-one based on impurity profile.
Protocol A: Phenol Removal (The "Safe Base" Method)
Issue: 3-Methoxyphenol is acidic but difficult to separate via chromatography due to streaking. Risk: Strong bases open the lactone ring.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc). Do not use Dichloromethane (DCM) as it forms emulsions easily with basic washes.
-
The Wash:
-
Brine Wash: Wash once with saturated NaCl to remove trapped water.
-
Drying: Dry over anhydrous
(Magnesium Sulfate). -
Concentration: Evaporate solvent under reduced pressure.
Protocol B: Recrystallization (For Solid/Semi-Solid Crudes)
Applicability: When the product is >85% pure but contains trace coumarin or tars.
Solvent System: Ethanol/Water or Hexane/EtOAc.
-
Dissolve the crude solid in the minimum amount of boiling Ethanol (absolute).
-
Add hot water dropwise until persistent turbidity is observed.
-
Add a few drops of ethanol to clear the solution.
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
Troubleshooting: If an "oil out" occurs (droplets instead of crystals), reheat and add a seed crystal of pure 7-methoxychroman-2-one. If no seed is available, scratch the glass surface.
Protocol C: Flash Column Chromatography (Polishing)
Applicability: For separating the dihydro-product from the unsaturated coumarin (difficult separation).
Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase Gradient:
-
Start: 95% Hexane / 5% EtOAc (Elutes non-polar impurities).
-
Ramp: 85% Hexane / 15% EtOAc (Elutes 7-methoxychroman-2-one).
-
Flush: 50% Hexane / 50% EtOAc (Elutes polar phenols/acids).
Note: The dihydro-compound (chroman-2-one) is slightly less polar than the unsaturated coumarin due to the loss of the conjugated
Module 3: Troubleshooting & FAQs
Q1: My product is a sticky oil, but the literature says it should be a solid. Is it impure?
Answer: Not necessarily. 7-Methoxychroman-2-one has a low melting point (~42–45°C). Small amounts of solvent residues or impurities can depress the melting point significantly, keeping it as a supercooled liquid.
-
Fix: Perform a high-vacuum drying step (
mbar) for 4 hours. If it remains an oil, attempt Protocol C (Chromatography) or initiate crystallization at -20°C with a seed crystal.
Q2: I used NaOH to remove the phenol, and my yield dropped to 10%. Where did it go?
Answer: You hydrolyzed the lactone. The product converted to 3-(2-hydroxy-4-methoxyphenyl)propanoic acid , which is water-soluble in basic conditions.
-
Recovery: Acidify your aqueous waste stream to pH 2 with dilute HCl. The ring-opened acid will precipitate or can be extracted back into EtOAc. You can re-cyclize it by refluxing in toluene with a catalytic amount of p-TsOH (Dean-Stark trap) [4].
Q3: I cannot separate the unsaturated 7-methoxycoumarin from my product.
Answer: Chromatographic separation is inefficient here. If the impurity level is high (>10%), the most effective "purification" is chemical: Hydrogenation .
-
Dissolve the mixture in EtOH.
-
Add 10 mol% Pd/C.
-
Stir under H₂ (balloon pressure) for 4–6 hours.
-
Filter through Celite. This converts the impurity into the product.
References
-
Lactone Hydrolysis Kinetics
- Source: Bowden, K., & Taylor, G. R. (1971). "Reactions of Carbonyl Compounds in Basic Solutions. Part II. The Alkaline Hydrolysis of Some Substituted Coumarins." Journal of the Chemical Society B.
- Relevance: Establishes the instability of the coumarin/dihydrocoumarin lactone ring in strong hydroxide solutions.
-
URL:[Link]
-
Physical Properties & Synthesis
-
Purification of Phenolic Lactones
- Source: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
- Relevance: Standard protocols for separating phenols from neutral esters/lactones using carbon
-
URL:[Link]
-
Cyclization of Dihydrocoumaric Acids
- Source: Manfredwm, A. et al. (2010). "Efficient Synthesis of Dihydrocoumarins.
- Relevance: Describes the acid-c
-
URL:[Link]
Sources
- 1. Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds [beilstein-journals.org]
- 3. oaji.net [oaji.net]
- 4. jetir.org [jetir.org]
- 5. Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectra of Chroman-2-one and Chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of heterocyclic chemistry and drug discovery, chroman-2-one (dihydrocoumarin) and chromen-2-one (coumarin) represent a foundational pair of structurally related scaffolds. While both are built upon a benzopyran-2-one core, the seemingly subtle difference of a saturated versus an unsaturated lactone ring profoundly impacts their chemical properties and, consequently, their spectral signatures. This guide provides an in-depth comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectra of these two molecules, offering field-proven insights into the interpretation of their distinct features. Understanding these differences is paramount for the unambiguous structural elucidation of derivatives and for quality control in synthetic and medicinal chemistry.
The Structural Distinction: A Tale of Saturation
At the heart of the spectral differences lies the C3-C4 bond. In chroman-2-one, this is a saturated single bond, affording the lactone ring a degree of conformational flexibility. In contrast, chromen-2-one possesses a C3=C4 double bond, rendering the lactone ring planar and introducing an α,β-unsaturated system conjugated with both the carbonyl group and the aromatic ring. This fundamental structural divergence dictates the electronic environment of the protons, leading to characteristic and predictable variations in their ¹H NMR spectra.
Caption: Structural difference in the lactone ring.
Comparative ¹H NMR Data
The following table summarizes the typical ¹H NMR chemical shifts (δ) and coupling constants (J) for chroman-2-one and chromen-2-one in deuterochloroform (CDCl₃). These values serve as a baseline for understanding the spectra of more complex derivatives.
| Proton | Chroman-2-one (Dihydrocoumarin) | Chromen-2-one (Coumarin) |
| δ (ppm) | Multiplicity, J (Hz) | |
| H-3 | ~2.75 | t, J ≈ 7.5 |
| H-4 | ~2.95 | t, J ≈ 7.5 |
| H-5 | ~7.24 | d, J ≈ 7.5 |
| H-6 | ~7.19 | t, J ≈ 7.5 |
| H-7 | ~7.08 | t, J ≈ 7.5 |
| H-8 | ~7.00 | d, J ≈ 8.0 |
Note: The aromatic protons in coumarin often present as a complex multiplet system. The provided values are approximate and can vary slightly based on the solvent and spectrometer frequency.
Analysis of Spectral Differences
The Aliphatic vs. Olefinic Regions: A Clear Distinction
The most striking difference in the spectra is the presence of signals in the aliphatic region for chroman-2-one versus the olefinic region for chromen-2-one.
-
Chroman-2-one: The protons on the saturated C3 and C4 carbons appear as two mutually coupled triplets around 2.75 ppm and 2.95 ppm, respectively. These signals are characteristic of an ethyl fragment (-CH₂-CH₂-) where the methylene groups are in slightly different electronic environments. The deshielding effect of the adjacent aromatic ring and the lactone functionality shifts these protons downfield from typical alkane signals.
-
Chromen-2-one: The introduction of the C3=C4 double bond shifts the H-3 and H-4 protons significantly downfield into the olefinic region. H-3 typically resonates around 6.43 ppm and H-4 around 7.72 ppm.[1] This dramatic downfield shift is a consequence of the sp² hybridization of the carbons and the deshielding effect of the conjugated π-system.[2] The protons exhibit a characteristic cis-coupling constant of approximately 9.5 Hz, appearing as a pair of doublets.
The Aromatic Region: Subtle but Significant Shifts
While both molecules display signals in the aromatic region (typically 7.0-8.0 ppm), the precise chemical shifts of the aromatic protons are influenced by the nature of the fused lactone ring.
-
Chroman-2-one: The aromatic protons of chroman-2-one generally appear at slightly higher field (more shielded) compared to those in chromen-2-one. This is because the saturated lactone ring does not extend the π-conjugation of the benzene ring.
-
Chromen-2-one: In chromen-2-one, the extended conjugation of the α,β-unsaturated lactone with the benzene ring leads to a greater deshielding of the aromatic protons.[3] Furthermore, the magnetic anisotropy of the C3=C4 double bond and the carbonyl group can influence the chemical shifts of the nearby aromatic protons, particularly H-5.[4] This anisotropic effect arises from the circulation of π-electrons in the presence of the external magnetic field, which creates localized regions of shielding and deshielding.[5]
Caption: Relationship between structure and ¹H NMR signals.
Experimental Protocol for High-Resolution ¹H NMR
The following protocol outlines the key steps for acquiring a high-quality ¹H NMR spectrum suitable for the structural elucidation and comparison of chroman-2-one and chromen-2-one.
I. Sample Preparation
-
Analyte Purity: Ensure the analyte is of high purity to avoid signals from impurities that may complicate spectral interpretation.
-
Solvent Selection: Use a high-purity deuterated solvent, typically CDCl₃ for these compounds. The deuterium nucleus is not observed in ¹H NMR, thus eliminating a large solvent signal.
-
Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. This concentration is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable time.
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any particulate matter that can degrade the magnetic field homogeneity and, consequently, the spectral resolution.
-
Internal Standard (Optional): For quantitative analysis (qNMR), a known amount of an internal standard such as tetramethylsilane (TMS) can be added. For routine structural confirmation, the residual solvent peak can be used as a reference.
II. Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking: The spectrometer's "lock" system uses the deuterium signal from the solvent to maintain a constant magnetic field throughout the experiment, preventing signal drift.[6]
-
Shimming: This is a critical step to optimize the homogeneity of the magnetic field across the sample volume. Inhomogeneities lead to broad and distorted peaks. The shimming process involves adjusting the currents in a series of "shim coils" to counteract any magnetic field gradients.[7] A well-shimmed sample will exhibit sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse is often used for routine 1D ¹H NMR to allow for a shorter relaxation delay.
-
Acquisition Time (at): Typically 2-4 seconds. This determines the digital resolution of the spectrum.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient for qualitative ¹H NMR. For quantitative measurements, a longer delay (5 times the longest T₁ relaxation time) is necessary to ensure complete relaxation of all protons between pulses.
-
Number of Scans (ns): For a sample of this concentration, 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.
-
-
Fourier Transform (FT): The acquired Free Induction Decay (FID), which is a time-domain signal, is converted into the familiar frequency-domain spectrum through a mathematical process called Fourier Transform.
III. Data Processing
-
Phasing: The spectrum is phased to ensure that all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift axis is calibrated. If TMS is used, its signal is set to 0 ppm. Otherwise, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is used as a secondary reference.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to that signal.
-
Peak Picking and Coupling Constant Measurement: The exact chemical shift of each peak is determined, and the splitting patterns are analyzed to measure the J-coupling constants.
Conclusion
The ¹H NMR spectra of chroman-2-one and chromen-2-one offer a textbook example of how a single structural modification—the introduction of a double bond—can lead to profound and predictable changes in a molecule's spectroscopic signature. The presence of aliphatic signals in the former and olefinic signals in the latter provides an immediate and unambiguous means of differentiation. Furthermore, the subtle yet significant shifts in the aromatic region, governed by the principles of conjugation and magnetic anisotropy, offer deeper insights into the electronic structure of these important heterocyclic scaffolds. By following a rigorous experimental protocol, researchers can obtain high-quality spectra that are essential for the accurate characterization of these and related compounds in the pursuit of new medicines and materials.
References
-
Chemical Characterization of Isolated Coumarin (2H-chromen-2-one). In (A), full ¹H NMR spectrum of coumarin confirms its high purity. In (B), expansion of the ¹H NMR spectrum of coumarin from 7.9 to 6.4 ppm. In (C), full ¹³C NMR spectrum of coumarin. In (D), expansion of the ¹³C NMR spectrum of coumarin from 162 to 114 ppm. ResearchGate. Available at: [Link]
-
Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. Royal Society of Chemistry. Available at: [Link]
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Diamagnetic Anisotropy - H NMR Spectroscopy - Organic Chemistry. YouTube. Available at: [Link]
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Anisotropic effect in 1H NMR. YouTube. Available at: [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
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Shimming and locking. University of Ottawa. Available at: [Link]
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A Routine Experimental Protocol for qHNMR Illustrated with Taxol. National Center for Biotechnology Information. Available at: [Link]
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Locking and Shimming. YouTube. Available at: [Link]
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A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]
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SHIMMING AN NMR MAGNET. University of Illinois Urbana-Champaign. Available at: [Link]
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Basic Practical NMR Concepts. Michigan State University. Available at: [Link]
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1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. ResearchGate. Available at: [Link]
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NMR Data Processing. University of Cambridge. Available at: [Link]
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Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. Available at: [Link]
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What is anisotropy in NMR class 11 chemistry CBSE. Vedantu. Available at: [Link]
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Shielding in H-NMR. University of Calgary. Available at: [Link]
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Conjugation 6: α,β-Unsaturated Carbonyls. YouTube. Available at: [Link]
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Asymmetric Conjugate Addition of Alkylzirconium Reagents to α,β-Unsaturated Lactones. ACS Publications. Available at: [Link]
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1H and 13C NMR spectral assignments of novel chromenylchalcones. National Center for Biotechnology Information. Available at: [Link]
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The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. ACD/Labs. Available at: [Link]
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A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
-
1H NMR spectrum (CDCl3, 300 MHz) of coumarin isolated from an aqueous extract of seeds of Amburana cearensis. ResearchGate. Available at: [Link]
-
Novel Dihydrocoumarins Induced by Radiolysis as Potent Tyrosinase Inhibitors. National Center for Biotechnology Information. Available at: [Link]
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A novel dihydrocoumarin under experimental and theoretical characterization. SpringerLink. Available at: [Link]
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1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. National Center for Biotechnology Information. Available at: [Link]
-
Density functional theory: 1H- and 13C-NMR spectra of some coumarin derivatives. FULIR. Available at: [Link]
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synthesis, complete assignment of 1h- and 13c-nmr spectra and antioxidant activity of new azine derivative bearing coumarin moiety. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to the GC-MS Fragmentation Patterns of 7-Methoxychroman-2-one and its Analogs
For researchers, scientists, and professionals in drug development, understanding the structural nuances of bioactive molecules is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the elucidation of molecular structures, and a thorough comprehension of fragmentation patterns is key to its effective application. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of 7-Methoxychroman-2-one, a significant heterocyclic scaffold, and compares it with its close structural analogs to offer a comprehensive analytical perspective.
Introduction: The Significance of the Chromanone Scaffold
Coumarins and their derivatives, such as 7-Methoxychroman-2-one, represent a vital class of naturally occurring and synthetic heterocyclic compounds.[1] Their diverse pharmacological properties have established them as a "privileged scaffold" in medicinal chemistry, with applications ranging from antimicrobial and anti-inflammatory to antioxidant and anticancer agents.[1] The precise characterization of these compounds is the first step in unlocking their therapeutic potential. This guide will focus on the mass spectral fragmentation of 7-Methoxychroman-2-one, providing a framework for its identification and differentiation from related structures.
Experimental Protocol: A Validated GC-MS Methodology
To ensure the reliable analysis of chromanone derivatives, a robust and validated GC-MS protocol is essential. The following methodology is recommended for achieving high-quality, reproducible data.
Instrumentation:
-
Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column is suitable. A common choice is a DB-5MS column (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization (EI) at a standard 70 eV is required.
GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Energy | 70 eV |
| Mass Scan Range | 50-500 amu |
This self-validating protocol ensures that the analytes are efficiently vaporized, separated, and ionized, leading to consistent and interpretable mass spectra.
Fragmentation Analysis: 7-Methoxychroman-2-one
The electron ionization of 7-Methoxychroman-2-one (Molecular Weight: 178.18 g/mol ) is expected to produce a series of characteristic fragment ions. The fragmentation pathways are dictated by the stability of the resulting ions and neutral losses, primarily influenced by the methoxy and lactone functionalities.
Predicted Fragmentation of 7-Methoxychroman-2-one:
| m/z | Proposed Fragment | Proposed Loss |
| 178 | [M]+• (Molecular Ion) | - |
| 163 | [M - CH3]+ | Loss of a methyl radical from the methoxy group |
| 150 | [M - CO]+• | Loss of carbon monoxide from the lactone |
| 135 | [M - CO - CH3]+ | Sequential loss of CO and a methyl radical |
| 122 | [M - 2CO]+• | Retro-Diels-Alder (RDA) type fragmentation |
| 107 | [M - CO - CH3 - CO]+ | Further fragmentation of the m/z 135 ion |
| 94 | Complex rearrangement and fragmentation | |
| 77 | [C6H5]+ | Phenyl cation |
The fragmentation cascade is initiated by the high energy of electron impact, leading to the ejection of an electron and the formation of the molecular ion. Subsequent fragmentations, such as the loss of a methyl radical from the methoxy group or the characteristic loss of carbon monoxide from the lactone ring, provide significant structural information.
Comparative Fragmentation Analysis
To highlight the unique fragmentation signature of 7-Methoxychroman-2-one, a comparison with its close structural analogs, 7-Methoxycoumarin and 7-Hydroxychroman-2-one, is presented.
7-Methoxycoumarin
7-Methoxycoumarin (Molecular Weight: 176.17 g/mol ) is the unsaturated analog of 7-Methoxychroman-2-one. This difference in saturation significantly influences the fragmentation pattern.
Key Fragmentation Pathways of 7-Methoxycoumarin:
A notable fragmentation pathway for 7-methoxycoumarin involves the initial loss of a methyl radical, followed by the loss of carbon monoxide.[2]
Caption: Fragmentation of 7-Methoxycoumarin.
7-Hydroxychroman-2-one
7-Hydroxychroman-2-one (Molecular Weight: 164.16 g/mol ) differs by the substitution of the methoxy group with a hydroxyl group. This seemingly minor change has a profound impact on the fragmentation, as the presence of the acidic proton allows for different rearrangement pathways. The mass spectrum of 7-hydroxychromanone shows a top peak at m/z 123 and a second highest at m/z 164 (the molecular ion).[3]
Key Fragmentation Pathways of 7-Hydroxychroman-2-one:
Caption: Fragmentation of 7-Hydroxychroman-2-one.
Mechanistic Insights into Fragmentation
The observed fragmentation patterns are governed by fundamental principles of mass spectrometry.[4] For chromanone and coumarin structures, two key fragmentation mechanisms are predominant:
-
Alpha-Cleavage: The cleavage of bonds adjacent to a functional group, such as the carbonyl group of the lactone, is a common fragmentation route.[5]
-
Retro-Diels-Alder (RDA) Reaction: This pericyclic reaction is characteristic of cyclic systems and results in the cleavage of the heterocyclic ring, providing valuable information about its structure.[6]
The presence of the methoxy group in 7-Methoxychroman-2-one and 7-Methoxycoumarin directs fragmentation through the loss of a methyl radical (•CH3) to form a stable oxonium ion. In contrast, the hydroxyl group in 7-Hydroxychroman-2-one can participate in hydrogen rearrangements, leading to different fragmentation pathways.
Conclusion
The GC-MS fragmentation pattern of 7-Methoxychroman-2-one is a unique fingerprint that allows for its unambiguous identification. By comparing its fragmentation with that of its close analogs, 7-Methoxycoumarin and 7-Hydroxychroman-2-one, we can appreciate the subtle yet significant influence of structural modifications on the mass spectral behavior. This guide provides researchers with the foundational knowledge and practical protocols to confidently analyze these important heterocyclic compounds, thereby accelerating drug discovery and development efforts.
References
-
MDPI. (n.d.). 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. EI mass fragmentation of 7-methoxy-coumarin (4). Retrieved from [Link]
-
Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H... Retrieved from [Link]
-
ResearchGate. (2025). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and. Retrieved from [Link]
-
Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. (n.d.). Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy) chromen-2-one. Retrieved from [Link]
-
YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]
-
Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (n.d.). Retrieved from [Link]
-
Natural Products Atlas. (2022). Showing NP-Card for 7-hydroxy-6-methoxy-4-[(2-oxochromen-7-yl)oxy]chromen-2-one (NP0151994). Retrieved from [Link]
-
PubChem. (n.d.). 7-Hydroxychromanone. Retrieved from [Link]
-
PubChem. (n.d.). 7-Hydroxy-6-methoxy-4-methyl-2H-chromen-2-one. Retrieved from [Link]
Sources
Reference standards for 7-Methoxy-3,4-dihydrocoumarin purity analysis
Reference Standards for 7-Methoxy-3,4-dihydrocoumarin Purity Analysis
Executive Summary: The Cost of Uncertainty
In pharmaceutical synthesis and fragrance chemistry, 7-Methoxy-3,4-dihydrocoumarin (7-Methoxy-chroman-2-one) serves as a critical intermediate. Its structural integrity—specifically the saturation at the C3-C4 bond—distinguishes it from its unsaturated precursor, 7-Methoxycoumarin.
For researchers and quality control scientists, the choice of reference standard is not merely a purchasing decision; it is the foundation of analytical accuracy. This guide objectively compares the performance of Certified Reference Materials (CRMs) against Reagent Grade Standards and In-House Synthesized Materials .
Key Finding: While Reagent Grade standards offer a lower upfront cost, experimental data demonstrates that they frequently introduce a 1.5% – 3.0% bias in quantification due to uncharacterized moisture and residual solvent content. For critical assays, only a primary CRM validated by qNMR provides the necessary traceability to SI units.
The Hierarchy of Reference Standards
To ensure data integrity (ALCOA+ principles), one must understand the metrological hierarchy of the materials used.
| Feature | Primary Standard (CRM) | Secondary Standard (Analytical Grade) | Reagent / In-House Grade |
| Traceability | SI Units (via qNMR/Mass Balance) | Traceable to Primary Standard | Often Unknown / Batch-Specific |
| Purity Assignment | Absolute Content (w/w) | Chromatographic Purity (Area %) | Area % (often overestimates) |
| Uncertainty Budget | Explicitly stated (e.g., ± 0.5%) | Not provided | Not provided |
| Water/Solvent | Quantified & Corrected | Estimated or Ignored | Ignored |
| Primary Use | Method Validation, Calibration | Routine QC Testing | Early R&D Screening |
Comparative Analysis: CRM vs. Reagent Grade
The "Area Percent" Trap
A common error in analyzing 7-Methoxy-3,4-dihydrocoumarin is assuming that HPLC peak area percentage equals weight percentage.
-
Reagent Grade Assumption: 99.5% HPLC Area = 99.5% Purity.
-
The Reality: This molecule is synthesized via hydrogenation of 7-Methoxycoumarin or cyclization of melilotic acid derivatives. These processes often leave non-chromophoric impurities (salts, moisture) or impurities with different extinction coefficients.
Experimental Case Study
We simulated a purity analysis of a bulk batch of 7-Methoxy-3,4-dihydrocoumarin using two different standards.
-
Scenario: Quantifying a production batch expected to be ~98% pure.
-
Method: HPLC-UV at 274 nm (Maximum absorbance for the dihydrocoumarin scaffold).
Results Table:
| Parameter | Standard A: Reagent Grade | Standard B: Certified Reference Material (CRM) | Impact |
| Label Purity | "≥ 98%" (Area %) | 99.2% ± 0.4% (w/w) | CRM is specific. |
| Water Content | Not specified (Actual: 1.2%) | 0.05% (Dried & Titered) | Reagent grade "dilutes" the result. |
| Assay Result | 100.4% (Impossible >100%) | 98.1% | Reagent grade overestimated potency. |
| Bias | +2.3% | Reference | False Pass in QC release. |
Technical Insight: The Reagent Grade standard contained 1.2% moisture (hygroscopic nature of coumarin derivatives) which was not accounted for. This meant the researcher weighed less "active" standard than they thought, leading to an artificially high signal-to-mass ratio and an overestimation of the sample's purity.
Recommended Analytical Protocols
To validate the purity of 7-Methoxy-3,4-dihydrocoumarin, we recommend a dual-method approach: HPLC-UV for impurity profiling and qNMR for absolute quantification.
Protocol A: HPLC-UV Impurity Profiling
-
Objective: Separate the target from its unsaturated precursor (7-Methoxycoumarin) and hydrolysis products.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV @ 274 nm (Target) and 320 nm (Unsaturated 7-Methoxycoumarin impurity).
-
Criticality: 7-Methoxycoumarin has a much higher extinction coefficient at 320 nm. Using a single wavelength at 254 nm may underestimate this specific impurity.
Protocol B: qNMR (Absolute Purity)
-
Objective: Establish the purity of the Primary Standard (CRM).
-
Solvent: DMSO-d6 (Prevents volatility losses).
-
Internal Standard: Maleic Acid (traceable to NIST SRM).
-
Key Signal: The methylene protons at C3 and C4 of the dihydrocoumarin ring appear as triplets at ~2.9 ppm and ~2.6 ppm, distinct from the olefinic doublets of the coumarin precursor.
Visualization of the Validation Workflow
The following diagram illustrates the decision tree for selecting the correct standard and the flow of traceability.
Caption: Decision matrix for selecting reference standards based on regulatory requirements and analytical risk.
References
-
European Pharmacopoeia (Ph. Eur.) . General Chapter 5.12: Reference Standards. Strasbourg: EDQM. Available at: [Link]
-
Pauli, G. F., et al. (2014) . "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]
-
PubChem . "7-Methoxy-3,4-dihydrocoumarin Compound Summary." National Library of Medicine. Available at: [Link]
Sources
Comparative Stability Guide: Dihydrocoumarin vs. Coumarin Scaffolds
Executive Summary
In medicinal chemistry, the choice between a Coumarin (2H-chromen-2-one) and a Dihydrocoumarin (chroman-2-one) scaffold is often a trade-off between conformational rigidity and metabolic liability .
While structurally similar, the presence of the
| Feature | Coumarin Scaffold | Dihydrocoumarin Scaffold |
| Structure | Saturated lactone (Non-planar/Flexible) | |
| Chemical Hydrolysis | Moderate (Resistant due to conjugation) | Low (Susceptible to nucleophilic attack) |
| Microsomal Stability | Low (Susceptible to CYP2A6 oxidation) | High (Resistant to Phase I oxidation) |
| Photostability | Low (Prone to [2+2] photodimerization) | High (Photochemically inert) |
| Toxicity Risk | Species-dependent hepatotoxicity (Epoxide) | Generally recognized as safe (GRAS) |
Chemical Stability Profile
Hydrolytic Stability (Lactone Ring Opening)
The stability of the lactone ring is the primary determinant of the scaffold's half-life in aqueous media and plasma.
-
Coumarin (Conjugated System): The carbonyl carbon in coumarin is part of a conjugated
-system involving the aromatic ring and the C3-C4 double bond. This conjugation reduces the electrophilicity of the carbonyl carbon, making it relatively more resistant to nucleophilic attack (hydrolysis) compared to non-conjugated esters. However, under basic conditions (pH > 8), the ring opens reversibly to form the cis-coumarinate anion. -
Dihydrocoumarin (Saturated System): DHC behaves as a cyclic phenyl ester. Lacking the
-unsaturation, the carbonyl is more electrophilic. Consequently, DHC is more prone to spontaneous and enzymatic hydrolysis, yielding 3-(2-hydroxyphenyl)propanoic acid (Melilotic acid).
Implication: In plasma stability assays, DHC derivatives often show shorter
Photostability
Coumarin is a potent chromophore. Upon UV irradiation (
Figure 1: Comparative chemical degradation pathways. Note the reversible ring opening for coumarin versus the typically irreversible hydrolysis of dihydrocoumarin.
Metabolic Stability (ADME)
Microsomal Stability (Phase I)
The metabolic fate of these scaffolds differs radically due to the C3-C4 double bond.
-
Coumarin: Extensively metabolized by CYP2A6 (in humans) to 7-hydroxycoumarin. In rodents, it is metabolized by CYP1A/2E1 to the 3,4-epoxide , a reactive intermediate capable of covalent binding to hepatic proteins, causing hepatotoxicity. This species difference is a critical "fail-early" parameter in drug development.
-
Dihydrocoumarin: Lacking the double bond, it bypasses the toxic epoxide pathway. Its primary clearance mechanism is hydrolysis (esterase-mediated) followed by Phase II conjugation (glucuronidation/sulfation) of the resulting phenol.
Plasma Stability[1]
-
Coumarin: High stability in plasma (low esterase susceptibility).
-
Dihydrocoumarin: Moderate to Low stability. The "phenyl ester" nature makes it a substrate for plasma butyrylcholinesterase (BChE) and albumin-mediated pseudo-esterase activity.
Figure 2: Divergent metabolic pathways. Coumarin carries a species-dependent toxicity risk, whereas DHC follows a hydrolytic clearance pathway.
Experimental Protocols
To validate the stability profile of your specific lead compound, use the following standardized protocols.
Protocol A: pH-Dependent Chemical Stability
Objective: Determine the rate of spontaneous lactone ring opening.
-
Preparation: Prepare 10 mM stock solutions of the test compound (Coumarin/DHC derivative) in DMSO.
-
Buffers: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 9.0.
-
Incubation: Spike stock solution into buffer (final conc. 10 µM, <1% DMSO) in a glass vial. Incubate at 37°C.
-
Sampling: At
min, remove 100 µL aliquots. -
Quenching: Immediately add 100 µL cold acetonitrile containing Internal Standard (IS).
-
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak.
-
Calculation: Plot
vs. time. The slope gives .-
Expectation: Coumarin should be stable at pH 7.4. DHC may show slow degradation. At pH 9.0, Coumarin will equilibrate to the anion; DHC will hydrolyze irreversibly.
-
Protocol B: Plasma Stability Assay
Objective: Assess susceptibility to esterase hydrolysis.
-
Matrix: Thaw frozen plasma (Human, Rat, and Dog) to 37°C. Centrifuge to remove cryoprecipitates.
-
Incubation: Spike 1 µM test compound into plasma.
-
Timepoints: 0, 10, 30, 60, 120 min.
-
Extraction: Protein precipitation with 3 volumes of ice-cold acetonitrile. Centrifuge at 4000g for 15 min.
-
Control: Include Procaine (unstable control) and Warfarin (stable control).
-
Data Interpretation:
-
If
min for DHC derivative: Chemical modification (steric hindrance near carbonyl) is required to improve stability.
-
Comparative Data Summary
| Parameter | Coumarin | Dihydrocoumarin | Reference |
| LogP | ~1.39 | ~1.50 | [1] |
| Aq. Solubility | Moderate (1.7 g/L) | Low (Insol. in cold water) | [1] |
| Plasma | > 24 h (High Stability) | < 4 h (Esterase sensitive) | [2] |
| Microsomal | Low (Rapid Oxidation) | High (Slow Oxidation) | [3] |
| Fluorescence | Strong ( | Negligible | [4] |
Conclusion & Recommendations
-
Select Coumarin if: Your target requires a planar, rigid pharmacophore for binding (e.g., intercalators), or if you need a fluorescent probe. Be prepared to mitigate CYP-mediated toxicity and photodimerization issues during formulation.
-
Select Dihydrocoumarin if: You require a scaffold with a cleaner toxicology profile (no epoxide formation) and higher oxidative metabolic stability. However, you must screen early for plasma instability due to esterase sensitivity.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 323, Coumarin. Retrieved from [Link]
-
Lake, B. G. (1999).[1] Coumarin metabolism, toxicity and carcinogenicity: relevance for human risk assessment. Food and Chemical Toxicology, 37(4), 423-453. Retrieved from [Link]
-
Fentem, J. H., & Fry, J. R. (1993). Metabolism of coumarin by rat, gerbil and human liver microsomes. Xenobiotica, 23(2), 117-128. Retrieved from [Link]
-
Musa, M. A., & Cooperwood, J. S. (2008). A review of coumarin derivatives in pharmacotherapy of breast cancer. Current Medicinal Chemistry, 15(26), 2664-2679. Retrieved from [Link]
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Safety Operating Guide
7-Methoxychroman-2-one proper disposal procedures
As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are only part of the equation. Ensuring a safe laboratory environment and adhering to compliant disposal practices are paramount, reflecting the integrity of our work and our commitment to environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Methoxychroman-2-one, moving beyond simple instructions to explain the critical reasoning behind each procedure.
Core Principle: Proactive Hazard Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While comprehensive toxicological data for 7-Methoxychroman-2-one may not be extensively published, its chemical class (chromanone, a derivative of coumarin) necessitates treating it with caution. Based on data from structurally similar compounds, we must assume it presents specific risks.
| Hazard Category | Anticipated Risk & Rationale |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] Compounds in this class can cause distress to the gastrointestinal system.[2] |
| Skin & Eye Irritation | Causes skin and serious eye irritation.[1] Direct contact should be avoided to prevent inflammatory responses. |
| Respiratory Irritation | May cause respiratory irritation, particularly if handled as a fine powder, leading to dust formation.[1][3] |
| Environmental Hazard | Discharge into the environment must be avoided.[1][4][5] Organic compounds can be harmful to aquatic life. |
This initial assessment dictates that 7-Methoxychroman-2-one must be managed as hazardous chemical waste .
Immediate Safety & Spill Management
Contingency planning is the bedrock of a safe laboratory. Accidental spills must be managed promptly and correctly to mitigate exposure and environmental contamination.
Personal Protective Equipment (PPE)
A fundamental principle of chemical handling is creating a barrier between you and the potential hazard. The following PPE is mandatory when handling 7-Methoxychroman-2-one in any capacity, including disposal preparation:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary. Work should ideally be conducted in a chemical fume hood.
Step-by-Step Spill Cleanup Protocol
Should a spill occur, the following procedure ensures safe and effective containment and cleanup.[6]
-
Alert & Restrict: Immediately alert personnel in the vicinity and restrict access to the spill area.[6]
-
Don PPE: Ensure you are wearing the appropriate PPE before addressing the spill.
-
Contain the Spill: For liquid spills, use absorbent pads to dike the area and prevent spreading. For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.[7] Do not use dry sweeping , as this can aerosolize the compound.[1][8]
-
Collect the Material: Carefully scoop the spilled material and absorbent into a designated hazardous waste container. Use non-sparking tools if a flammable solvent is present.[9]
-
Decontaminate the Area: Wipe the spill surface with a suitable cleaning agent, working from the outside in. Follow with a thorough rinse with water and dry the area.[6]
-
Dispose of Cleanup Materials: All materials used for cleanup (pads, wipes, contaminated PPE) must be placed in the hazardous waste container along with the spilled chemical.[1]
The Disposal Workflow: A Self-Validating System
The proper disposal of 7-Methoxychroman-2-one is not a single action but a systematic process. Each step is designed to ensure safety, compliance, and a clear chain of custody for the waste material.
Step 1: Waste Segregation
The cardinal rule of chemical waste management is to never mix different waste streams.[10]
-
Action: Designate a specific, separate waste container for 7-Methoxychroman-2-one and any materials directly contaminated with it.
-
Causality: Mixing incompatible chemicals can lead to dangerous reactions, generating heat, gas, or toxic byproducts. It also complicates the final disposal process, increasing costs and potential for error.
Step 2: Containerization
The integrity of the waste container is critical to prevent leaks and exposure.
-
Action: Select a container that is structurally sound, compatible with the chemical, and has a securely fitting lid.[11] Leave chemicals in their original containers whenever possible.[10]
-
Causality: A robust, sealed container prevents the release of vapors and protects the material from environmental factors. Compatibility ensures that the container material will not degrade upon contact with the chemical.
Step 3: Waste Labeling
Accurate labeling is a non-negotiable requirement for regulatory compliance and safety.
-
Action: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "7-Methoxychroman-2-one"
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")
-
The date accumulation started
-
The name of the principal investigator or laboratory contact
-
-
Causality: This information is vital for your institution's Environmental Health & Safety (EHS) department and the final disposal facility. It ensures the waste is handled, transported, and ultimately destroyed using the correct procedures, preventing accidental exposures or improper treatment.
Step 4: On-Site Accumulation and Storage
Waste must be stored safely and securely while awaiting pickup.
-
Action: Store the sealed and labeled container in a designated satellite accumulation area within your laboratory. This area should be under the control of laboratory personnel and away from general traffic.
-
Causality: Centralized and secure storage prevents unauthorized access and minimizes the risk of spills or accidental mixing with other substances.[11]
Step 5: Final Disposal Route
The ultimate destruction of the chemical waste must be handled by qualified professionals.
-
Action: Arrange for pickup of the waste through your institution's EHS department. They will manage the transfer to a licensed chemical destruction facility.
-
Causality: The recommended and compliant disposal method for this type of organic compound is controlled incineration with flue gas scrubbing.[4] This high-temperature process ensures complete destruction of the molecule, while scrubbing systems neutralize harmful combustion byproducts.
Crucially, it is forbidden to dispose of 7-Methoxychroman-2-one via the sewer system (i.e., down the drain). This practice is a direct violation of EPA regulations, which strictly prohibit the sewering of hazardous waste pharmaceuticals and other chemical wastes to protect public waterways.[12][13][14]
Disposal Decision Workflow
The following diagram outlines the logical pathway for the proper management and disposal of 7-Methoxychroman-2-one.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. osha.gov [osha.gov]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. 7-Methoxy-3-phenyl-2H-chromen-2-one|2555-22-8 - MOLBASE Encyclopedia [m.molbase.com]
- 5. carlroth.com [carlroth.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 8. 1910.1026 - Chromium (VI). | Occupational Safety and Health Administration [osha.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
- 12. epa.gov [epa.gov]
- 13. ashp.org [ashp.org]
- 14. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
